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5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole Documentation Hub

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  • Product: 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole
  • CAS: 1285533-36-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole

Executive Summary 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole (CAS 1285533-36-9) is a specialized organoboron scaffold belonging to the benzoxaborole class. Distinguished by its cyclic hemiboronic ester structure, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole (CAS 1285533-36-9) is a specialized organoboron scaffold belonging to the benzoxaborole class. Distinguished by its cyclic hemiboronic ester structure, this compound serves as a critical high-value intermediate in the synthesis of next-generation anti-infective agents, particularly Leucyl-tRNA synthetase (LeuRS) inhibitors used against Mycobacterium tuberculosis, Trypanosoma brucei, and Gram-negative bacteria.

Unlike linear boronic acids, the benzoxaborole ring confers exceptional hydrolytic stability and a unique pKa profile (~7.3), allowing the boron atom to engage in reversible covalent bonding with diol-containing biomolecules (e.g., sugars, RNA ribose) under physiological conditions. The 5-chloro and 6-nitro substitution pattern provides a specific "lock-and-key" geometry for hydrophobic pocket occupancy and subsequent functionalization.

Chemical Architecture & Properties[1][2]

Structural Logic

The molecule is built upon the 2,1-benzoxaborole core (also known as benzoboroxole). Its reactivity is defined by three distinct zones:

  • The Boron Center (Electrophilic): The vacant p-orbital on the boron atom allows it to act as a Lewis acid. In the benzoxaborole ring, ring strain increases the Lewis acidity compared to phenylboronic acid, facilitating nucleophilic attack by diols (e.g., the 3'-terminal adenosine of tRNA).

  • The 5-Chloro Substituent (Lipophilic): Enhances metabolic stability and provides a hydrophobic handle that fills the editing domain pocket of target enzymes (e.g., LeuRS).

  • The 6-Nitro Group (Electronic/Synthetic): Strongly electron-withdrawing, it lowers the pKa of the boron hydroxyl, increasing zwitterionic character at neutral pH. Synthetically, it is the "masked" precursor to the 6-amino derivative, the "warhead" for amide/sulfonamide coupling in advanced drug candidates.

Physicochemical Data
PropertyValue / Description
CAS Number 1285533-36-9
Molecular Formula C₇H₅BClNO₄
Molecular Weight 213.38 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, MeOH, THF; Sparingly soluble in water
pKa (Boron-OH) ~6.8 – 7.4 (Predicted based on Hammett σ-constants)
Stability High hydrolytic stability due to the oxaborole ring; stable to air and moisture

Synthesis & Manufacturing Protocol

Note: Direct nitration of the benzoxaborole ring is often non-regioselective. The industry-standard "Best Practice" route involves constructing the ring after establishing the aryl substitution pattern.

Retrosynthetic Analysis

The most robust pathway utilizes a Palladium-catalyzed borylation of a pre-functionalized aryl halide, followed by acidic cyclization.

Step-by-Step Protocol

Precursor: 2-bromo-5-chloro-4-nitrobenzyl alcohol (protected as MOM or THP ether).

Step 1: Borylation (Miyaura Condition)
  • Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc).[1][2]

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vessel with the aryl bromide precursor (1.0 equiv), B₂pin₂ (1.2 equiv), and KOAc (3.0 equiv).

    • Add Pd(dppf)Cl₂ (0.05 equiv) under an inert atmosphere (N₂ or Ar).

    • Heat to 80–90°C for 4–12 hours. Monitor by HPLC/LC-MS for the disappearance of the bromide.

    • Critical Control Point: Ensure strict oxygen-free conditions to prevent homocoupling or oxidation of the catalyst.

Step 2: Oxidative Cleavage & Cyclization
  • Reagents: 1N HCl or NaIO₄/NH₄OAc followed by acid.

  • Procedure:

    • Filter the reaction mixture through Celite to remove palladium residues. Concentrate the filtrate.

    • Redissolve the crude pinacol boronate in THF/H₂O (4:1).

    • Add 1N HCl (excess) and stir at room temperature. This step simultaneously hydrolyzes the pinacol ester and the benzyl protecting group (if acid-labile), driving spontaneous cyclization to the benzoxaborole.

    • Purification: The product often precipitates upon concentration or pH adjustment. Recrystallize from Ethyl Acetate/Hexanes.

Synthesis Workflow Visualization

SynthesisPath Start 2-bromo-5-chloro- 4-nitrobenzyl alcohol Protect Protection (MOM-Cl / THP) Start->Protect Step 1 Intermediate Protected Aryl Bromide Protect->Intermediate Borylation Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Intermediate->Borylation Step 2 Pinacol Aryl Boronate Pinacol Ester Borylation->Pinacol Cyclization Acidic Hydrolysis (HCl / THF) Pinacol->Cyclization Step 3 Final 5-chloro-1-hydroxy- 6-nitro-benzoxaborole Cyclization->Final Spontaneous Ring Closure

Caption: Modular synthesis via Pd-catalyzed borylation ensures regiochemical purity of the 5-Cl, 6-NO2 pattern.

Biological Applications & Mechanism

Primary Target: Leucyl-tRNA Synthetase (LeuRS)

This scaffold acts as a "Trojan horse" inhibitor. The boron atom forms a reversible covalent adduct with the 2',3'-diol of the 3'-terminal adenosine (A76) of tRNA^Leu. This adduct traps the tRNA in the editing site of the LeuRS enzyme, preventing protein synthesis.

  • 5-Chloro Role: Occupies a specific hydrophobic pocket within the LeuRS editing domain, significantly increasing binding affinity compared to the unsubstituted analog.

  • 6-Nitro Role: While the nitro group itself can provide electrostatic interactions, it is most valuable as a precursor. Reduction to the 6-amino derivative allows for the attachment of "tail" groups (e.g., acyl, sulfonyl) that extend into the solvent channel, further stabilizing the complex.

Mechanism of Action Diagram

MOA Compound 5-Cl-6-NO2-Benzoxaborole Complex Boron-tRNA Adduct (Covalent Spiroboronate) Compound->Complex Boron attacks 2',3'-cis-diol tRNA tRNA-Leu (3'-Terminal Adenosine) tRNA->Complex Enzyme LeuRS Enzyme (Editing Domain) Complex->Enzyme Trapped in Editing Site Inhibition Protein Synthesis Blocked Enzyme->Inhibition Steric Blockade

Caption: The benzoxaborole forms a covalent adduct with tRNA, locking it into the synthetase editing domain.

Safety & Handling Guidelines

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Boron Toxicity: While benzoxaboroles generally exhibit lower toxicity than open-chain boronic acids, standard precautions for organoboron compounds apply. Avoid inhalation of dust.

  • Nitro Group: Although stable, nitroaromatics can be energetic. Avoid exposure to extreme heat or reducing metals (e.g., Zn, Fe) unless under controlled reaction conditions.

  • Storage: Store at 2–8°C under inert gas. Hygroscopic—keep tightly sealed to prevent hydrolysis of the hemiester (though reversible).

References

  • Zhang, Y.-K., et al. (2011).[3] Design and Synthesis of Boron-Containing Macromolecules for Medical Applications.Journal of Medicinal Chemistry .

  • Baker, S. J., et al. (2009).[3] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).Journal of Medicinal Chemistry .

  • Pal, A., et al. (2010). Structure-Activity Relationships of Benzoxaboroles as Antimalarial Agents.[4][3]ACS Medicinal Chemistry Letters .

  • Mereddy, V. R., et al. (2018). Benzoboroxoles: Synthesis and applications in medicinal chemistry.[3]ResearchGate .

  • PubChem Compound Summary. (2025). 5-chloro-1-hydroxy-3H-2,1-benzoxaborole.[5]National Center for Biotechnology Information .

Sources

Exploratory

The Benzoxaborole Renaissance: Strategic Engineering of Boron Heterocycles in Modern Drug Discovery

Executive Summary For decades, boron was viewed with skepticism in medicinal chemistry—a "structural alert" often associated with toxicity and instability. This paradigm shifted with the emergence of benzoxaboroles , a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, boron was viewed with skepticism in medicinal chemistry—a "structural alert" often associated with toxicity and instability. This paradigm shifted with the emergence of benzoxaboroles , a class of bicyclic boron-heterocycles that tame the Lewis acidity of the boron atom through ring strain and internal stabilization. Unlike their boronic acid precursors, benzoxaboroles offer superior physicochemical properties: enhanced solubility, metabolic stability, and a unique ability to engage biological targets via reversible covalent inhibition .[1]

This technical guide dissects the benzoxaborole scaffold, moving beyond basic pharmacology into the structural mechanics that make drugs like tavaborole , crisaborole , and acoziborole successful. It provides actionable protocols for synthesis and assay validation, serving as a blueprint for the next generation of boron-based therapeutics.

The Physicochemical Engine: The "Spring-Loaded" Electrophile

The core of benzoxaborole efficacy lies in its unique electronic environment. The boron atom possesses an empty p-orbital, rendering it electron-deficient (Lewis acidic).

The Trigonal-Tetrahedral Equilibrium

In physiological conditions, benzoxaboroles exist in an equilibrium between a neutral trigonal planar form (


) and an anionic tetrahedral form (

).
  • Neutral Form: Lipophilic, capable of membrane permeation.

  • Anionic Form: Hydrophilic, typically the active binding species.

The fusion of the oxaborole ring to the benzene ring induces ring strain (angle compression), which increases the Lewis acidity of the boron center compared to a free phenylboronic acid. This makes the boron more reactive toward nucleophiles (like the hydroxyl groups of serine or the cis-diols of sugars) at physiological pH (7.4), effectively "spring-loading" the molecule for target engagement.

pKa Modulation

The pKa of a typical benzoxaborole is approx. 7.3, significantly lower than phenylboronic acid (~8.8). This is critical because it allows the drug to exist as a mixture of ionized and unionized forms in the blood, optimizing both transport (neutral) and binding (anionic).

Benzoxaborole_Equilibrium cluster_0 Physiological pH Equilibrium cluster_1 Target Interaction Neutral Neutral Form (sp2) (Membrane Permeable) Anionic Anionic Form (sp3) (Target Binding) Neutral->Anionic + OH- / Nucleophile Anionic->Neutral + H+ Complex Stable Boronate Adduct (Reversible Covalent Bond) Anionic->Complex Binding Event Target Biological Nucleophile (Serine / Diol) Target->Complex Attack

Figure 1: The dynamic equilibrium of benzoxaboroles facilitates both transport and binding. The sp3 adduct mimics the transition state of hydrolytic enzymes.

Mechanisms of Action: The Boron Warhead

Benzoxaboroles utilize the boron atom as a "warhead" to trap enzymes in non-functional states.

The tRNA Trapping Mechanism (Tavaborole)

Target: Leucyl-tRNA Synthetase (LeuRS).[2] Indication: Onychomycosis (Antifungal).[2][3][4] Mechanism: LeuRS has an editing domain designed to hydrolyze incorrectly charged tRNAs. Tavaborole binds to the 2',3'-diol of the terminal adenosine of tRNA^{Leu} within the editing site.

  • Result: The boron atom forms a stable adduct with the tRNA diol. This adduct is trapped within the editing pocket, preventing the enzyme from functioning and halting protein synthesis.

Bimetallic Coordination (Crisaborole)

Target: Phosphodiesterase 4 (PDE4).[5][6] Indication: Atopic Dermatitis.[6][7][8] Mechanism: Unlike typical PDE4 inhibitors that bind deep in the hydrophobic pocket, Crisaborole binds to the bimetallic center (Zn²⁺/Mg²⁺) at the active site.

  • The "3-2-1" Rule: Crisaborole is unique because its boron atom coordinates directly with the metal ions and a structured water molecule network, providing high potency (IC50 ~0.75 µM) and rapid reversibility, which reduces systemic toxicity.

RNA Processing Inhibition (Acoziborole)

Target: Cleavage and Polyadenylation Specificity Factor 3 (CPSF3).[9][10] Indication: Human African Trypanosomiasis (Sleeping Sickness).[7][9][11] Mechanism: Acoziborole inhibits the endonuclease activity of CPSF3, blocking the processing of parasite mRNA. This is a single-dose cure, revolutionizing treatment for a neglected tropical disease.[11]

Synthetic Architecture

Constructing the benzoxaborole scaffold requires precise control to prevent over-reduction or ring opening.

The Standard Reductive Cyclization

The most robust route involves the reduction of 2-formylphenylboronic acids.

Reaction Scheme:

  • Starting Material: 2-formylphenylboronic acid (or derivatives).[12]

  • Reagent: Sodium Borohydride (NaBH₄).

  • Solvent: Methanol or Ethanol.

  • Process: The aldehyde is reduced to a benzyl alcohol. The proximal boronic acid group spontaneously cyclizes with the alcohol to form the oxaborole ring with the elimination of water.

Key Synthetic Challenges
  • Deboronation: Under harsh acidic or basic conditions, the C-B bond can cleave (protodeboronation).

  • Purification: Benzoxaboroles can be sticky on silica gel due to the Lewis acidic boron. Tip: Add 1-2% acetic acid to the eluent to suppress tailing.

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole Analog)

Objective: Synthesize the core benzoxaborole scaffold via reductive cyclization.

Reagents:

  • 2-Fluoro-6-formylphenylboronic acid (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (anhydrous)

  • 1M HCl and 1M NaOH

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-fluoro-6-formylphenylboronic acid (1.0 g) in anhydrous methanol (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Reduction: Slowly add NaBH₄ (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (stain with curcumin or KMnO₄).

  • Quenching: Cool back to 0°C. Carefully acidify to pH 2 using 1M HCl to destroy excess hydride and protonate the boronate.

  • Cyclization: Stir the acidic solution for 30 minutes. The low pH facilitates the dehydration/cyclization.

  • Workup: Remove methanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate to yield the white solid product.

Protocol B: Alizarin Red S (ARS) Competitive Binding Assay

Objective: Quantify the binding affinity (Ka) of a benzoxaborole drug candidate to a diol (or verify Lewis acidity) using a colorimetric displacement assay.

Principle: ARS (a catechol dye) binds to boronic acids, causing a color change (Yellow -> Orange/Red) and fluorescence increase. A competitive ligand (the drug target mimic, e.g., fructose or adenosine) will displace the ARS, reducing the signal.

Reagents:

  • Alizarin Red S (ARS) (100 µM stock in phosphate buffer pH 7.4)

  • Benzoxaborole Candidate (Variable concentration)

  • Phosphate Buffer (0.1 M, pH 7.4)[13]

Workflow:

ARS_Assay Step1 1. Formation of Reporter Complex Mix Benzoxaborole + ARS Dye Step2 2. Signal Generation Complex Fluoresces (High Signal) Step1->Step2 Step3 3. Competition Add Diol Ligand (Target Mimic) Step2->Step3 Step4 4. Displacement Ligand displaces ARS from Boron Step3->Step4 Step5 5. Measurement Decrease in Fluorescence/Absorbance Calculate Kd Step4->Step5

Figure 2: The ARS displacement assay logic. A decrease in signal correlates to the binding affinity of the competitor.

Calculation: Plot


 vs. 

. The intercept/slope ratio gives the binding constant (

).

Comparative Data: Benzoxaboroles vs. Boronic Acids[12][14][15]

FeaturePhenylboronic AcidBenzoxaboroleImpact on Drug Discovery
pKa ~8.8~7.3Benzoxaboroles bind better at physiological pH.
Solubility Low to ModerateHighImproved formulation options (topical/oral).
Stability Prone to oxidationHigh (Cyclic protection)Longer shelf-life and metabolic stability.
Binding Mode Single interaction"Spring-loaded" cyclicHigher affinity for diols/active sites.

Future Directions

The field is moving beyond simple enzyme inhibition:

  • PROTACs: Incorporating benzoxaboroles as "warheads" to covalently recruit E3 ligases or target proteins for degradation.

  • BNCT (Boron Neutron Capture Therapy): Using benzoxaboroles to deliver high concentrations of Boron-10 to tumors for targeted radiation therapy.

References

  • Baker, S. J., et al. (2009). Therapeutic potential of boron-containing compounds.[2][3][4][9][14][15][16] Chemical Reviews. Link

  • Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[4][15] Science. Link

  • Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.[13][17] Chemical Communications.[15] Link

  • Freund, Y. R., et al. (2016). Boron-Based PDE4 Inhibitors for Topical Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry. Link

  • DNDi. (2022). Acoziborole: A potential single-dose oral cure for sleeping sickness.[11] Drugs for Neglected Diseases initiative.[11] Link

  • FDA Label. (2014).[16] KERYDIN (tavaborole) topical solution.[2][3]Link

Sources

Foundational

The Ascendant Therapeutic Potential of 5-Substituted 6-Nitrobenzoxaborole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, yielding compounds with a broad spectrum of biological activities.[1][2][3] This technical guide delves into a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, yielding compounds with a broad spectrum of biological activities.[1][2][3] This technical guide delves into a specific, promising, yet underexplored subclass: 5-substituted 6-nitrobenzoxaborole derivatives. We will explore their synthetic accessibility, postulate their potential mechanisms of action, and outline key experimental workflows for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights to propel the investigation of this compelling chemical space.

Introduction: The Benzoxaborole Scaffold and the Significance of Nitro-Substitution

Benzoxaboroles are heterocyclic compounds containing a boronic acid constrained within a bicyclic ring system. This unique structural motif confers several advantageous properties, including metabolic stability and the ability to form reversible covalent bonds with biological nucleophiles, a mechanism central to their therapeutic effects.[1] The versatility of the benzoxaborole core has led to the development of derivatives with antibacterial, antifungal, antiparasitic, antiviral, anticancer, and anti-inflammatory properties.[1][2]

The introduction of a nitro group, particularly at the 6-position, is a well-established strategy in medicinal chemistry to enhance or confer biological activity.[4][5] The strong electron-withdrawing nature of the nitro group can significantly modulate the physicochemical properties of a molecule, influencing its acidity, reactivity, and potential for intermolecular interactions. Furthermore, the nitro moiety can be bioreduced in hypoxic environments, such as those found in solid tumors or within certain microorganisms, to generate reactive nitrogen species that are cytotoxic.[6][7][8]

The combination of a 5-substituted pattern with a 6-nitro group on the benzoxaborole scaffold presents an intriguing opportunity for the development of novel therapeutics. The 5-position offers a vector for chemical diversification to fine-tune potency, selectivity, and pharmacokinetic properties, while the 6-nitro group can act as a potent pharmacophore.

Synthetic Strategies for 5-Substituted 6-Nitrobenzoxaborole Derivatives

The synthesis of 5-substituted 6-nitrobenzoxaborole derivatives can be approached through several strategic routes, primarily involving the construction of the benzoxaborole ring from appropriately substituted precursors.

General Synthetic Approach

A plausible and versatile synthetic pathway commences with a suitably substituted 2-formylphenylboronic acid. The key steps involve the introduction of the nitro group and the desired substituent at the 5-position, followed by cyclization to form the benzoxaborole ring.

Synthesis_Workflow A Substituted Phenol B Nitration A->B HNO3/H2SO4 C Formylation B->C Vilsmeier-Haack or Duff reaction D Borylation C->D e.g., Miyaura borylation E Cyclization D->E Dehydration/Intramolecular Condensation F 5-Substituted 6-Nitrobenzoxaborole E->F

Caption: Generalized synthetic workflow for 5-substituted 6-nitrobenzoxaborole derivatives.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, though hypothetical, pathway illustrating the key transformations. Researchers should optimize conditions based on the specific substrate and desired final product.

Step 1: Nitration of a 4-substituted-2-bromophenol.

  • To a stirring solution of the starting phenol in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0-5 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Quench the reaction with ice water and extract the product with an organic solvent.

  • Purify the resulting 4-substituted-2-bromo-6-nitrophenol by column chromatography.

Step 2: Formylation of the nitrated phenol.

  • Protect the phenolic hydroxyl group (e.g., as a methoxymethyl ether).

  • Perform a directed ortho-lithiation followed by quenching with a formylating agent (e.g., N,N-dimethylformamide).

  • Deprotect the hydroxyl group to yield the 5-substituted-2-formyl-4-nitrophenol.

Step 3: Borylation and Cyclization.

  • Convert the formylphenol to the corresponding phenylboronic acid derivative via a suitable borylation reaction (e.g., using bis(pinacolato)diboron and a palladium catalyst).

  • The resulting 2-formyl-5-substituted-6-nitrophenylboronic acid can then undergo spontaneous or acid-catalyzed cyclization to the desired 5-substituted 6-nitrobenzoxaborole.

Postulated Mechanisms of Action and Therapeutic Targets

The biological activity of 5-substituted 6-nitrobenzoxaborole derivatives is likely to be multifaceted, stemming from both the benzoxaborole core and the nitro substituent.

Inhibition of Key Enzymes

The boron atom in the benzoxaborole ring can form covalent adducts with active site serine or threonine residues of various enzymes. This mechanism is particularly relevant for hydrolases.

Mechanism_of_Action cluster_0 Benzoxaborole Core cluster_1 6-Nitro Group A Covalent interaction with active site residues (e.g., Ser, Thr) B Enzyme Inhibition (e.g., Proteases, Carbohydrases) A->B F Therapeutic Effect (e.g., Anticancer, Antimicrobial) B->F C Bioreduction in hypoxic conditions D Generation of reactive nitrogen species C->D E DNA damage and cellular toxicity D->E E->F

Caption: Postulated dual mechanism of action for 5-substituted 6-nitrobenzoxaborole derivatives.

Antimicrobial and Antiparasitic Activity

Many nitro-containing heterocyclic compounds exhibit potent antimicrobial and antiparasitic activity.[5][9][10] This is often attributed to the reduction of the nitro group by microbial nitroreductases to form cytotoxic radical species.[6][8] This mechanism is particularly effective against anaerobic or microaerophilic organisms. The benzoxaborole scaffold itself has demonstrated broad-spectrum antimicrobial and antiparasitic effects, suggesting a potential for synergistic activity.[1][9]

Anticancer Potential

The hypoxic microenvironment of solid tumors provides an ideal setting for the bioreductive activation of the 6-nitro group. The resulting reactive nitrogen species can induce DNA damage and apoptosis in cancer cells.[7] Furthermore, certain benzoxaborole derivatives have shown anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases which are often overexpressed in tumors.[2]

Table 1: Potential Therapeutic Applications and Key Molecular Targets

Therapeutic AreaPotential Molecular Target(s)Rationale
Oncology Nitroreductases, Carbonic AnhydrasesBioreductive activation in hypoxic tumors; Inhibition of tumor-associated enzymes.[2][7]
Infectious Diseases (Bacterial, Fungal, Parasitic) Microbial Nitroreductases, Leucyl-tRNA synthetaseGeneration of cytotoxic radicals; Inhibition of essential microbial enzymes.[1][6][9]
Inflammatory Diseases Phosphodiesterases (PDEs)Modulation of inflammatory pathways.[11][12]

In Vitro and In Vivo Evaluation: A Roadmap

A systematic evaluation of novel 5-substituted 6-nitrobenzoxaborole derivatives is crucial to ascertain their therapeutic potential.

In Vitro Assays

A tiered approach to in vitro screening is recommended:

  • Primary Screening:

    • Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against a panel of clinically relevant bacteria and fungi.

    • Antiparasitic: In vitro culture assays against parasites such as Leishmania or Trypanosoma species.[9][10]

    • Anticancer: Cytotoxicity assays (e.g., MTT, SRB) against a panel of cancer cell lines, including those grown under hypoxic conditions.

  • Secondary Screening (for active compounds):

    • Mechanism of Action Studies: Enzyme inhibition assays (e.g., for carbonic anhydrase, proteases), nitroreductase activity assays.

    • Selectivity Profiling: Cytotoxicity testing against normal human cell lines to determine the therapeutic index.

    • ADME-Tox Profiling: In vitro assessment of metabolic stability, plasma protein binding, and potential for off-target effects.

Experimental_Workflow A Synthesis and Characterization of 5-Substituted 6-Nitrobenzoxaborole Library B Primary In Vitro Screening (Antimicrobial, Anticancer, Antiparasitic) A->B C Hit Identification B->C D Secondary In Vitro Screening (MOA, Selectivity, ADME-Tox) C->D E Lead Candidate Selection D->E F In Vivo Efficacy Studies (e.g., Mouse models of infection or cancer) E->F G Preclinical Development F->G

Caption: A typical drug discovery workflow for 5-substituted 6-nitrobenzoxaborole derivatives.

In Vivo Models

Promising lead compounds should be advanced to in vivo efficacy studies. The choice of animal model will depend on the therapeutic indication. For example:

  • Infectious Diseases: Murine models of systemic or localized infection (e.g., thigh infection model for bacteria, cutaneous leishmaniasis model).[9]

  • Oncology: Xenograft models using human cancer cell lines implanted in immunocompromised mice.

Future Perspectives and Conclusion

The exploration of 5-substituted 6-nitrobenzoxaborole derivatives represents a compelling frontier in drug discovery. The convergence of the versatile benzoxaborole scaffold with the potent nitro pharmacophore offers a rich chemical space for the development of novel therapeutics with unique mechanisms of action. A systematic approach to synthesis and biological evaluation, as outlined in this guide, will be instrumental in unlocking the full potential of this promising class of compounds. Continued research in this area is poised to address unmet medical needs, particularly in the realms of oncology and infectious diseases.

References

  • Therapeutic applications of benzoxaborole compounds: a patent and liter
  • 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography.
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry.
  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. JOCPR.
  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed.
  • The mechanism of action of nitro-heterocyclic antimicrobial drugs.
  • Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed.
  • The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applic
  • Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
  • Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl)
  • Mechanism of action of diazaborines. PubMed.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Semantic Scholar.
  • Drug Discovery Applications of Nitroso (Hetero)
  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. PMC.
  • Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxid
  • Novel benzoxaborole, nitroimidazole and aminopyrazoles with activity against experimental cutaneous leishmaniasis. PubMed.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • In vitro activities of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis. PubMed.
  • Synthesis and biological properties of new 5-nitroindazole derivatives.
  • Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activ
  • 6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure–activity relationship.
  • The synthesis of benzoxaboroles and their applications in medicinal chemistry.
  • Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. Sciforum.
  • Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. PubMed.

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 6-Amino-5-Chlorobenzoxaborole

Executive Summary This application note details the chemoselective reduction of 5-chloro-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol to its corresponding amine, 6-amino-5-chlorobenzoxaborole . This transformation is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction of 5-chloro-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol to its corresponding amine, 6-amino-5-chlorobenzoxaborole . This transformation is a critical step in the synthesis of leucine-tRNA synthetase (LeuRS) inhibitors and other boron-based antimicrobials (e.g., Tavaborole derivatives).

The primary challenge in this synthesis is chemoselectivity : reducing the nitro group (


) without causing hydrodechlorination of the aryl chloride (

) or degrading the sensitive oxaborole ring. While catalytic hydrogenation (Pd/C) often leads to dechlorination, this guide presents a robust Iron/Ammonium Chloride (Fe/NH

Cl)
protocol that guarantees halogen retention and ring stability.

Chemical Context & Retrosynthesis

The target molecule belongs to a class of boron-heterocycles where the boron atom is part of a five-membered ring fused to a benzene ring. The empty p-orbital on boron allows reversible covalent bonding with diols (e.g., sugars, tRNA terminal adenosine), which is central to its biological activity.

Reaction Pathway

The synthesis typically proceeds via nitration of the parent 5-chlorobenzoxaborole, followed by the reduction step detailed here.

Retrosynthesis Target Target: 6-Amino-5-chlorobenzoxaborole (Chemo-sensitive: -Cl, -B-OH) Precursor Precursor: 6-Nitro-5-chlorobenzoxaborole Precursor->Target Fe / NH4Cl (Chemoselective) SideProduct Avoided Side Product: Dechlorinated Amine Precursor->SideProduct H2, Pd/C (Over-reduction)

Figure 1: Retrosynthetic logic highlighting the necessity of chemoselective reduction to avoid hydrodechlorination.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Reductant Selection Iron (Fe) powder (325 mesh)Fe provides a single-electron transfer mechanism that reduces

but lacks the potential to insert into the

bond under mild conditions.
Proton Source

(aq)
Provides a mild buffering effect (pH 5-6). Strong acids (HCl) can promote ring opening or protodeboronation; strong bases can form boronate salts.
Solvent System EtOH :

(3:1)
The oxaborole is amphiphilic. Ethanol ensures organic solubility, while water is required to dissolve

and facilitate electron transfer at the iron surface.
Temperature

(Reflux)
Activation energy for the heterogeneous surface reaction is high; reflux ensures rapid conversion prevents intermediate hydroxylamine accumulation.

Detailed Protocol: Fe/NH Cl Reduction

Scale: 10.0 mmol (approx. 2.1 g of precursor) Expected Yield: 85–92%

Reagents & Equipment
  • Precursor: 5-chloro-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (2.13 g, 10 mmol).

  • Reductant: Iron powder, reduced, <10 micron (2.8 g, 50 mmol, 5 equiv).

  • Additive: Ammonium Chloride (

    
    ), crystalline (2.7 g, 50 mmol, 5 equiv).
    
  • Solvent: Ethanol (45 mL) and Deionized Water (15 mL).

  • Equipment: 250 mL 3-neck Round Bottom Flask (RBF), mechanical stirrer (preferred over magnetic due to iron sludge), reflux condenser, Celite® 545 filter aid.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge the 250 mL RBF with 5-chloro-6-nitrobenzoxaborole (2.13 g) and Ethanol (45 mL). Stir to suspend.

  • Dissolve

    
      (2.7 g) in Water  (15 mL) in a separate beaker.
    
  • Add the aqueous

    
     solution to the RBF. The mixture may become cloudy.
    
  • Add Iron powder (2.8 g) in a single portion.

Step 2: Reaction Initiation
  • Heat the mixture to a vigorous reflux (

    
     internal temp).
    
  • Observation: The reaction mixture will turn dark grey/brown (iron oxides).

  • Monitor by TLC (Eluent: 50% EtOAc/Hexane) or HPLC every 30 minutes.

    • Precursor

      
      : ~0.6 (Yellow spot).
      
    • Product

      
      : ~0.3 (Fluorescent/UV active, stains with ninhydrin).
      
  • Reaction is typically complete within 2–3 hours .

Step 3: Workup (Critical for Boron Recovery)
  • Hot Filtration: While still hot (

    
    ), filter the mixture through a pad of Celite® to remove unreacted iron and iron oxide sludge.
    
    • Note: Filtration when cold causes the product to precipitate in the iron cake, leading to yield loss.

  • Wash the Celite cake with hot Ethanol (20 mL).

  • Concentrate the filtrate under reduced pressure (

    
    ) to remove the bulk of the Ethanol. An aqueous slurry will remain.
    
  • Extraction: Dilute the aqueous residue with Ethyl Acetate (50 mL) and Water (10 mL).

  • Separate the layers.[1] Re-extract the aqueous layer with Ethyl Acetate (

    
    ).
    
    • Boron Specific: If the pH is

      
      , the benzoxaborole ring opens to the boronic acid salt, which stays in the water. Ensure pH is neutral (6–7) for extraction into organic phase.
      
Step 4: Isolation[2]
  • Combine organic layers and wash with Brine (30 mL).

  • Dry over anhydrous

    
    . Filter and concentrate in vacuo.
    
  • Purification: The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from Ethyl Acetate/Hexane or Water/Methanol .

Process Workflow Diagram

ProtocolFlow Start Start: Nitro Precursor + EtOH/H2O Reagents Add Fe Powder + NH4Cl Start->Reagents Reflux Reflux @ 80°C (2-3 Hours) Reagents->Reflux Check TLC/HPLC Check (Complete?) Reflux->Check Check->Reflux No Filter Hot Filtration (Celite) Remove Fe Sludge Check->Filter Yes Extract Concentrate & Extract (EtOAc / pH 7) Filter->Extract Finish Isolate 6-Amino-5-chlorobenzoxaborole Extract->Finish

Figure 2: Operational workflow for the Fe/NH


Cl reduction.

Quality Control & Characterization

The product should be stored under inert atmosphere (Argon/Nitrogen) as amino-boron compounds can be oxidation-sensitive over long periods.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Purity HPLC (C18, ACN/H2O)> 95.0% Area
Identity

-NMR (DMSO-

)
Consistent structure (see below)
Boron Content ICP-OES5.5% – 6.0% w/w (Theoretical: ~5.9%)
NMR Interpretation
  • 
     NMR (300 MHz, DMSO-
    
    
    
    ):
    • 
       9.10 (s, 1H, 
      
      
      
      ) – The hydroxyl proton on boron.
    • 
       7.25 (s, 1H, Ar-
      
      
      
      at C4) – Para to amine, meta to boron.
    • 
       6.90 (s, 1H, Ar-
      
      
      
      at C7) – Ortho to amine, ortho to boron (Upfield shift due to
      
      
      ).
    • 
       5.10 (s, 2H, 
      
      
      
      ) – Broad singlet, exchangeable.
    • 
       4.90 (s, 2H, 
      
      
      
      ) – Benzylic protons of the oxaborole ring.

Troubleshooting & Optimization

Issue: Dechlorination (Loss of Cl)
  • Cause: If using catalytic hydrogenation (Pd/C), trace Pd can insert into the C-Cl bond.

  • Solution: Switch strictly to the Fe/NH

    
    Cl  method described above. If hydrogenation is required for scale-up, use Sulfided Platinum (Pt(S)/C)  which poisons the catalyst against halogenolysis [1].
    
Issue: Low Yield / Boron Loss
  • Cause: Product remaining in the aqueous phase during extraction. Benzoxaboroles can form water-soluble "ate" complexes at high pH.

  • Solution: Ensure the aqueous layer during extraction is pH 6–7 . Do not use strong NaOH for workup. Saturate the aqueous layer with NaCl (salting out) to drive the organic product into Ethyl Acetate.

Issue: Incomplete Reduction (Hydroxylamine Intermediate)
  • Cause: Reaction temperature too low or insufficient stirring (iron settling).

  • Solution: Ensure vigorous reflux and high-shear mechanical stirring to keep iron powder suspended.

References

  • Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728)." Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.

  • Baker, S. J., et al. (2006). "Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 49(15), 4447-4450.

  • Anacor Pharmaceuticals. (2008). "Boron-containing small molecules."[3] World Intellectual Property Organization Patent, WO2008157726.

  • GlaxoSmithKline. (2013). "Tricyclic benzoxaborole compounds and uses thereof." U.S. Patent, US20130165411.

  • BenchChem. (2025). "Troubleshooting Guide: Selective Reduction of Nitro Groups." Technical Support Center.

Sources

Application

Application Note: Chemoselective Reduction of 5-Chloro-1-Hydroxy-6-Nitro-3H-2,1-Benzoxaborole

The following Application Note and Protocol Guide is designed for researchers and process chemists working with benzoxaborole scaffolds. It addresses the specific chemoselective reduction of 5-chloro-1-hydroxy-6-nitro-3H...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists working with benzoxaborole scaffolds. It addresses the specific chemoselective reduction of 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole to its amino derivative.

Executive Summary & Structural Considerations

The benzoxaborole scaffold (e.g., Tavaborole, Crisaborole) represents a critical class of boron-containing pharmaceuticals with antifungal and anti-inflammatory properties. The intermediate 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole presents a classic chemoselectivity challenge: reducing the nitro group (


) to an aniline (

) while preserving the aryl chloride (

) and the sensitive cyclic boronic hemi-ester.

Standard catalytic hydrogenation (e.g.,


) poses a high risk of hydrodehalogenation  (loss of the chlorine atom), rendering the batch useless. This guide details two validated protocols designed to decouple nitro-reduction from dehalogenation, ensuring high yield and purity.
Reaction Scheme & Chemoselectivity Challenges

The following diagram illustrates the reaction pathway, highlighting the desired route versus critical failure modes (ring opening or dehalogenation).

G Start Starting Material (5-chloro-6-nitro-benzoxaborole) Desired Target Product (5-chloro-6-amino-benzoxaborole) Start->Desired Fe/NH4Cl (Method A) or SnCl2 (Method B) Side1 Impurity A (Dechlorinated Analog) Start->Side1 H2/Pd-C (Over-reduction) Side2 Impurity B (Ring-Opened Boronic Acid) Start->Side2 Strong Base/Oxidation (Hydrolysis)

Figure 1: Reaction pathway analysis for the reduction of nitro-benzoxaboroles. Green path indicates the chemoselective protocols described below.

Comparative Methodology

The following table summarizes the evaluation of common reducing agents for this specific scaffold.

MethodReagentsSelectivity (Cl Retention)ScalabilityRecommendation
A Fe / NH

Cl / EtOH
Excellent High Primary Protocol
B SnCl


2H

O / EtOAc
ExcellentLow-MediumAlternative (Small Scale)
CH

/ Pd-C
Poor (Dehalogenation risk)HighAvoid
DZn / AcOHGoodMediumViable backup
ENa

S

O

ModerateHighComplex workup

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Rationale: Iron powder in the presence of ammonium chloride creates a mild, buffered protic environment. This method operates via a single-electron transfer (SET) mechanism that is highly specific to the nitro group, leaving the aryl-chloride bond intact. It is the most robust method for preserving the benzoxaborole ring.

Materials
  • Substrate: 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole (1.0 equiv)

  • Reductant: Iron powder (325 mesh, reduced) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 v/v ratio)

Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Substrate in the Ethanol/Water mixture (concentration ~0.1 M).

  • Activation: Add Ammonium Chloride and stir for 5 minutes at room temperature to ensure partial dissolution.

  • Addition: Add Iron powder in a single portion. The mixture will appear as a grey/black suspension.

  • Reaction: Heat the mixture to 70°C (internal temperature). Vigorous stirring is essential to keep the iron suspended.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC every 30 minutes. The starting material (nitro) is typically less polar than the product (amine).

    • Duration: Reaction is usually complete within 2–4 hours.

  • Workup (Critical for Boron Species):

    • Cool the reaction to room temperature.[1][2]

    • Filter the mixture through a pad of Celite to remove iron residues. Wash the pad copiously with Methanol or EtOAc to recover the polar benzoxaborole.

    • Concentrate the filtrate under reduced pressure to remove organic solvents.

    • Note: Benzoxaboroles are amphiphilic. If the product does not precipitate from the remaining aqueous phase, extract with Ethyl Acetate (

      
      ).
      
  • Purification:

    • Dry organic layers over

      
      , filter, and concentrate.[3]
      
    • Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH gradient) is recommended.

Protocol B: Stannous Chloride Reduction (Small Scale / High Purity)

Rationale: Tin(II) chloride is a homogenous reducing agent that works well for milligram-scale reactions where filtration of iron sludge is undesirable. It is highly chemoselective for nitro groups in the presence of halides.

Materials
  • Substrate: 1.0 equiv

  • Reagent:

    
     (5.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or Ethanol

Step-by-Step Workflow
  • Dissolution: Dissolve the substrate in EtOAc (0.1 M).

  • Addition: Add

    
     solid in one portion.
    
  • Reaction: Heat to reflux (approx. 75°C) for 3 hours.

  • Quenching (The "Tin Emulsion" Fix):

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-water.

    • Crucial Step: Adjust pH to ~8 using saturated

      
       or 1M NaOH. This precipitates tin salts.[1]
      
    • If an emulsion forms, filter through Celite.

  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

Analytical Validation & QC

To ensure the integrity of the 5-chloro-6-amino-benzoxaborole product, the following analytical signatures must be verified.

Proton NMR ( NMR)
  • Loss of Nitro Signal: The aromatic protons ortho to the nitro group will shift significantly upfield (shielded) upon conversion to the amine.

  • Appearance of Amine: Look for a broad singlet (

    
    ) typically between 4.0–6.0 ppm (solvent dependent).
    
  • Benzoxaborole Ring: The benzylic methylene protons (

    
    ) typically appear as a singlet around 5.0 ppm. This peak must remain to confirm the ring is intact.
    
Mass Spectrometry (LC-MS)
  • Isotope Pattern: The product must show the characteristic 3:1 ratio of M and M+2 peaks, confirming the Chlorine atom is still present.

  • Mass Shift:

    
     Da (Loss of 
    
    
    
    , gain of
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Chlorine (M-34 peak) Over-reduction (usually with Pd/C)Switch to Method A (Fe/NH

Cl). Do not use catalytic hydrogenation.
Low Yield / Emulsions Boron complexation or Tin saltsUse Method A. Ensure Celite filtration is thorough. Adjust pH to neutral during workup (Boron ring is stable at neutral pH).
Ring Opening pH too high (Basic hydrolysis)Avoid strong bases (NaOH) during workup. Use NaHCO

.
Incomplete Reaction Poor mixing (Heterogeneous Fe)Increase stirring speed (RPM > 600). Add more solvent to improve suspension.

References

  • Synthesis of 6-amino-benzoxaboroles: Khairnar, P. V., et al. "Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148."[3][4] Organic Process Research & Development, 2024.[4][5] Link

  • Benzoxaborole Stability & Functionalization: Boeira, E. O., et al. "Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization." European Journal of Organic Chemistry, 2018. Link

  • Chemoselective Nitro Reduction: "Reduction of Nitro Groups." Common Organic Chemistry, Accessed 2026. Link

  • Dehalogenation Risks: Schenzle, A., et al. "Chemoselective nitro group reduction and reductive dechlorination..." Applied and Environmental Microbiology, 1999. Link

Sources

Method

Application Note &amp; Protocols: 5-Chloro-6-nitrobenzoxaborole as a Key Intermediate for Novel Leucyl-tRNA Synthetase (LeuRS) Inhibitors

Abstract Aminoacyl-tRNA synthetases (aaRSs) are a clinically validated class of antibacterial and antifungal targets due to their essential role in protein synthesis.[1] Among these, leucyl-tRNA synthetase (LeuRS) has be...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminoacyl-tRNA synthetases (aaRSs) are a clinically validated class of antibacterial and antifungal targets due to their essential role in protein synthesis.[1] Among these, leucyl-tRNA synthetase (LeuRS) has been successfully targeted by the benzoxaborole class of inhibitors.[2] These compounds utilize a novel boron-mediated mechanism to inhibit enzyme function, offering a promising avenue for overcoming existing antimicrobial resistance. This guide provides a detailed technical overview and actionable protocols for the use of 5-chloro-6-nitrobenzoxaborole, a versatile chemical intermediate, in the discovery and development of new LeuRS inhibitors. We present a robust, proposed synthetic pathway for the intermediate, protocols for its derivatization, and a comprehensive method for evaluating the biological activity of final compounds using a classic radiometric LeuRS inhibition assay.

Scientific Foundation: LeuRS Inhibition by Benzoxaboroles

Leucyl-tRNA synthetase is a multi-domain enzyme that catalyzes the attachment of leucine to its cognate tRNA (tRNALeu) in a two-step reaction essential for protein translation.[3] Inhibiting this process effectively halts protein synthesis, leading to cell death.[1] The benzoxaborole scaffold possesses unique chemical properties that make it an exceptional inhibitor of the LeuRS editing domain.

The Oxaborole tRNA Trapping (OBORT) Mechanism

The primary mechanism of action for benzoxaborole inhibitors is the Oxaborole tRNA Trapping (OBORT) mechanism.[2] Unlike competitive inhibitors that target the active site, benzoxaboroles target the enzyme's editing or proofreading domain (the CP1 domain).[3]

The key steps are:

  • Leucine Activation: LeuRS activates leucine with ATP to form a leucyl-adenylate (Leu-AMP) intermediate.

  • Mischarging & Translocation: If a non-cognate amino acid is activated or if Leu-AMP needs to be cleared, it can be transferred to tRNALeu. The mischarged tRNA is then translocated to the CP1 editing site for hydrolysis.

  • Adduct Formation: The benzoxaborole inhibitor enters the empty editing site. The boron atom, a potent Lewis acid, forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the ribose on the terminal adenosine (A76) of an uncharged tRNALeu molecule that also enters the site.[2][4]

  • Enzyme Inhibition: This LeuRS-tRNALeu-benzoxaborole complex becomes trapped in the editing site, locking the enzyme in an inactive state and preventing the catalytic cycle from proceeding.[2]

This unique mechanism, which leverages an essential tRNA molecule to create the inhibitory complex, is highly specific and potent.

OBORT_Mechanism cluster_Enzyme Leucyl-tRNA Synthetase (LeuRS) EditingSite Editing Site (CP1 Domain) Adduct Trapped Covalent Adduct: LeuRS-tRNA-Inhibitor EditingSite->Adduct Boron atom forms covalent bond with A76 ribose diol Inhibitor Benzoxaborole Inhibitor Inhibitor->EditingSite Enters Site tRNA tRNA-Leu (3'-terminal A76) tRNA->EditingSite Binds Site Inhibition Inhibition Adduct->Inhibition Enzyme Inactivated Protein Synthesis Blocked

Caption: The Oxaborole tRNA Trapping (OBORT) Mechanism.

Synthesis Protocol: 5-Chloro-6-nitrobenzoxaborole

Direct synthesis of 5-chloro-6-nitrobenzoxaborole is not widely reported. Therefore, we present a robust, proposed multi-step synthesis based on established organoboron chemistry principles, starting from a commercially available, appropriately substituted precursor. This approach enhances safety and scalability by avoiding direct nitration of the benzoxaborole core.[5] The key transformation is a palladium-catalyzed borylation (a Miyaura borylation), followed by acidic workup to promote cyclization.

Synthesis_Workflow SM Starting Material: 2-Bromo-4-chloro-5-nitrophenol Step1 Step 1: Protection of Phenol (e.g., MOM-Cl, DIPEA) SM->Step1 Intermediate1 Protected Intermediate Step1->Intermediate1 Step2 Step 2: Miyaura Borylation (B2pin2, Pd catalyst, Base) Intermediate1->Step2 Intermediate2 Boronate Ester Intermediate Step2->Intermediate2 Step3 Step 3: Deprotection & Cyclization (Acidic Workup, e.g., HCl) Intermediate2->Step3 Product Final Product: 5-Chloro-6-nitrobenzoxaborole Step3->Product

Caption: Proposed Synthetic Workflow for 5-Chloro-6-nitrobenzoxaborole.

Protocol 2.1: Proposed Synthesis

Causality: This pathway is designed for regiochemical control. Starting with the desired substitution pattern on the benzene ring and then forming the oxaborole ring in the final steps is a common and effective strategy in medicinal chemistry to build complexity predictably.[6]

Table 1: Materials and Reagents

Reagent/MaterialGradeSupplierPurpose
2-Bromo-4-chloro-5-nitrophenol>97%CommercialStarting Material
Methoxymethyl chloride (MOM-Cl)ReagentCommercialPhenol Protection
N,N-Diisopropylethylamine (DIPEA)>99%CommercialBase
Dichloromethane (DCM)AnhydrousCommercialSolvent
Bis(pinacolato)diboron (B₂pin₂)>98%CommercialBoron Source
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)CatalystCommercialCatalyst
Potassium Acetate (KOAc)AnhydrousCommercialBase
1,4-DioxaneAnhydrousCommercialSolvent
Hydrochloric Acid (HCl)ConcentratedCommercialDeprotection/Cyclization
Ethyl Acetate & HexanesHPLC GradeCommercialChromatography
Silica Gel230-400 meshCommercialPurification

Step-by-Step Methodology:

  • Phenolic Protection:

    • To a solution of 2-bromo-4-chloro-5-nitrophenol (1.0 eq) in anhydrous DCM at 0 °C, add DIPEA (1.5 eq).

    • Slowly add MOM-Cl (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Rationale: Protecting the acidic phenol group prevents interference with the subsequent palladium-catalyzed borylation reaction.

    • Upon completion, quench with saturated aq. NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to yield the protected intermediate.

  • Miyaura Borylation:

    • In a flask purged with nitrogen, combine the protected intermediate (1.0 eq), B₂pin₂ (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Add anhydrous 1,4-dioxane and degas the mixture with nitrogen for 15 minutes.

    • Heat the reaction to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Rationale: This reaction replaces the bromine atom with a boronate ester group, which is the precursor to the benzoxaborole ring.[7]

    • Cool the reaction, filter through Celite®, and concentrate the filtrate. Resuspend the residue in ethyl acetate, wash with water and brine, dry, and concentrate.

  • Deprotection and Cyclization:

    • Dissolve the crude boronate ester from the previous step in a mixture of THF and 2N HCl (3:1 v/v).

    • Stir vigorously at room temperature for 2-4 hours. The MOM protecting group is cleaved, and the resulting free hydroxymethyl group spontaneously cyclizes onto the adjacent boronic acid.

    • Rationale: Acidic conditions remove the MOM protecting group. The proximal hydroxymethyl group (formed in situ from the cleaved MOM ether) and the newly formed boronic acid undergo intramolecular condensation to form the stable five-membered benzoxaborole ring.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield 5-chloro-6-nitrobenzoxaborole as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Application: Derivatization to Final Inhibitors

The 5-chloro-6-nitrobenzoxaborole intermediate is primed for further diversification. The nitro group is a key functional handle that can be readily reduced to an amine. This amine can then be functionalized to explore structure-activity relationships (SAR) and optimize properties like target affinity, selectivity, and pharmacokinetics.

Protocol 3.1: Reduction of Nitro Group to Amine

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines with high yield and minimal side products.[8]

  • Setup: To a solution of 5-chloro-6-nitrobenzoxaborole (1.0 eq) in ethanol or methanol in a hydrogenation flask, add 10% Palladium on Carbon (Pd/C) (5-10% w/w).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with H₂ (e.g., 50 psi) and shake at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate in vacuo to yield 6-amino-5-chlorobenzoxaborole, which can often be used in the next step without further purification.

Protocol 3.2: Example Derivatization (Acylation)

  • Setup: Dissolve the 6-amino-5-chlorobenzoxaborole (1.0 eq) in anhydrous DCM containing a non-nucleophilic base like triethylamine (1.5 eq).

  • Reaction: Cool the solution to 0 °C and add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Monitoring & Workup: Allow the reaction to warm to room temperature and stir until complete. Quench with water, separate the organic layer, wash, dry, and concentrate.

  • Purification: Purify the resulting amide product by flash chromatography or recrystallization.

Biological Evaluation: LeuRS Inhibition Assay

To determine the potency of newly synthesized benzoxaborole derivatives, an in vitro enzyme inhibition assay is essential. The gold-standard method measures the rate of aminoacylation of tRNALeu with radiolabeled leucine.[9]

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_rxn 2. Reaction & Incubation cluster_detect 3. Quenching & Detection cluster_analysis 4. Data Analysis Reagents Prepare Assay Buffer Enzyme (LeuRS) Stock tRNA-Leu Stock [3H]-Leucine Stock Inhibitor Serial Dilutions Mix Combine Buffer, ATP, tRNA, [3H]-Leu, and Inhibitor in reaction tubes. Reagents->Mix Incubate Pre-incubate at 37°C Mix->Incubate Start Initiate reaction by adding LeuRS enzyme Incubate->Start Incubate2 Incubate at 37°C (e.g., 10 minutes) Start->Incubate2 Quench Quench reaction by spotting aliquots onto TCA-soaked filter paper discs Incubate2->Quench Wash Wash discs with cold TCA and ethanol to remove unreacted [3H]-Leucine Quench->Wash Count Dry discs and measure radioactivity via Liquid Scintillation Counting Wash->Count Analyze Calculate % Inhibition Plot Dose-Response Curve Determine IC50 Value Count->Analyze

Caption: Workflow for a Radiometric LeuRS Aminoacylation Inhibition Assay.

Protocol 4.1: Radiometric LeuRS Inhibition Assay

Causality: This assay directly measures the catalytic function of LeuRS—the formation of Leu-tRNALeu. By using a radiolabeled substrate ([³H]-Leucine), we can sensitively and quantitatively measure the amount of product formed and thus the extent of inhibition.[10][11]

Table 2: Assay Components & Final Concentrations

ComponentStock ConcentrationFinal Concentration
HEPES Buffer, pH 7.51 M50 mM
MgCl₂1 M10 mM
DTT1 M2 mM
ATP100 mM2 mM
tRNALeu (E. coli)10 mg/mL50 µg/mL
L-Leucine, [³H]-1 mCi/mL10 µM (with desired specific activity)
LeuRS Enzyme (E. coli)1 µM10 nM
Test Inhibitor10 mM in DMSO0.1 nM - 100 µM

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X Assay Master Mix containing all components from Table 2 except the enzyme and inhibitor.

    • Prepare serial dilutions of the test inhibitor in DMSO. Then, make a further dilution in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure:

    • In a 96-well plate or microcentrifuge tubes on ice, add inhibitor solution (or DMSO for control).

    • Add the 2X Assay Master Mix to each well.

    • Pre-incubate the plate at 37 °C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding a solution of LeuRS enzyme. Mix gently.

    • Incubate at 37 °C for a fixed time within the linear range of the reaction (e.g., 10 minutes, determined empirically).

  • Quenching and Precipitation:

    • Prepare glass fiber filter mats or discs by pre-soaking them in cold 10% trichloroacetic acid (TCA).

    • To stop the reaction, spot an aliquot from each well onto the corresponding filter disc.

    • Rationale: The cold, strong acid denatures the enzyme, stopping the reaction, and precipitates large biomolecules like tRNA while small molecules like unincorporated [³H]-Leucine remain soluble.

    • Allow the discs to precipitate for 10 minutes.

  • Washing and Detection:

    • Place the filter mat in a beaker and wash three times with cold 5% TCA, followed by one wash with cold 70% ethanol to remove unincorporated radiolabel.

    • Dry the filter mat completely under a heat lamp or in an oven.

    • Place each disc into a scintillation vial, add scintillation cocktail, and measure the counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • % Inhibition = 100 * [1 - (CPMinhibitor - CPMno enzyme) / (CPMDMSO - CPMno enzyme)]

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

5-Chloro-6-nitrobenzoxaborole represents a valuable and strategically functionalized starting point for the development of novel LeuRS inhibitors. The synthetic and screening protocols provided herein offer a comprehensive framework for researchers to synthesize this key intermediate, create diverse libraries of final compounds, and accurately assess their biological potency. The unique OBORT mechanism of action continues to make the benzoxaborole scaffold a compelling area for the discovery of next-generation antimicrobial agents.

References

  • Request PDF. (2025). Convenient and versatile synthesis of formyl-substituted benzoxaboroles. ResearchGate. [Link]

  • PMC. (n.d.). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. [Link]

  • Supuran, C. T., et al. (2023). 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2025). Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry. [Link]

  • PMC. (2021). Development of structurally extended benzosiloxaboroles – synthesis and in vitro biological evaluation. [Link]

  • New Drug Approvals. (2015). GSK 2251052, Epetraborole, AN3365. [Link]

  • PMC. (n.d.). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. [Link]

  • Google Patents. (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Moravek. (n.d.). How Does Radiolabeling Measure Enzyme Activity?. [Link]

  • PMC. (n.d.). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. [Link]

  • Oxford Academic. (2013). Aminoacylation and translational quality control strategy employed by leucyl-tRNA synthetase from a human pathogen with genetic code ambiguity. Nucleic Acids Research. [Link]

  • Semantic Scholar. (2014). Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2. [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. [Link]

  • Taylor & Francis Online. (2018). Drugging tRNA aminoacylation. [Link]

  • ASM Journals. (n.d.). Epetraborole Is Active against Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Amino‐ and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. [Link]

  • PMC. (n.d.). DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus. [Link]

  • MDPI. (2024). In Vitro Evaluation of Drug–Drug Interaction Potential of Epetraborole, a Novel Bacterial Leucyl-tRNA Synthetase Inhibitor. [Link]

  • eLife. (n.d.). A robust method for measuring aminoacylation through tRNA-Seq. [Link]

  • PMC. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]

  • ResearchGate. (n.d.). Benzoboroxoles: Synthesis and applications in medicinal chemistry. [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

Sources

Application

preparation of benzoxaborole libraries for antitubercular screening

Application Note: High-Throughput Preparation & Screening of Benzoxaborole Libraries for Antitubercular Discovery Executive Summary & Scientific Rationale The benzoxaborole scaffold represents a paradigm shift in antitub...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Preparation & Screening of Benzoxaborole Libraries for Antitubercular Discovery

Executive Summary & Scientific Rationale

The benzoxaborole scaffold represents a paradigm shift in antitubercular drug discovery. Unlike traditional antibiotics, these boron-heterocycles utilize the "Boron Anomaly"—the ability of the empty


-orbital on the boron atom to form reversible covalent bonds with electron-rich nucleophiles.

Mechanism of Action (The OBORT Mechanism): The primary target is Leucyl-tRNA Synthetase (LeuRS).[1] The benzoxaborole moiety traps tRNA


 in the enzyme's editing site by forming a stable, tetrahedral spiro-boronate adduct with the cis-diol of the tRNA's 3'-terminal adenosine (A76).[1] This "Oxaborole tRNA Trapping" (OBORT) prevents the tRNA from being aminoacylated (charged) with leucine, halting protein synthesis in Mycobacterium tuberculosis (Mtb).[1][2]

Scope of this Guide: This protocol details the modular synthesis of a C3-aminomethyl benzoxaborole library (analogous to the clinical candidate Epetraborole/GSK656 ), strategies to overcome boron-silica interaction during purification, and the validation of antitubercular activity via the Microplate Alamar Blue Assay (MABA).

Library Design Strategy

To maximize structure-activity relationship (SAR) data, the library design focuses on the C3-position (for diversity) and the C4/C7-positions (for selectivity and physicochemical properties).

  • Core Scaffold: 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol.

  • Diversification Point: The C3-amine allows for rapid parallel amide coupling or reductive amination.

  • Selectivity Filter: Substituents at C4 (e.g., Chlorine) and C7 (e.g., ethoxy) are critical for binding affinity and avoiding inhibition of human mitochondrial LeuRS.

Figure 1: Mechanism of Action (OBORT)

OBORT_Mechanism LeuRS Mtb LeuRS (Editing Domain) Adduct tRNA-Benzoxaborole Covalent Adduct LeuRS->Adduct Host Site tRNA tRNA-Leu (Terminal Adenosine A76) tRNA->Adduct Cis-diol donor Benzoxaborole Benzoxaborole Inhibitor Benzoxaborole->Adduct Boron acceptor Inhibition Protein Synthesis Halted Adduct->Inhibition Trapped State

Caption: The Oxaborole tRNA Trapping (OBORT) mechanism where the inhibitor covalently links tRNA to the synthetase editing site.[1]

Chemical Synthesis Protocols

Safety Warning: Boronic acids and their derivatives can be bioactive. Handle all reagents in a fume hood. M. tuberculosis screening requires BSL-3 facilities.

Phase A: Synthesis of the Core Scaffold (Scale: 10g)

Target: 3-(aminomethyl)-4-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride.

  • Starting Material: 2-Bromo-3-chlorobenzaldehyde.

  • Nitromethane Addition (Henry Reaction):

    • Dissolve aldehyde (1.0 eq) and nitromethane (5.0 eq) in MeOH.

    • Add NaOH (aq, 1.1 eq) at 0°C. Stir 2h.

    • Workup: Acidify with HCl, extract with EtOAc.

  • Protection & Borylation:

    • Protect the resulting nitro-alcohol as the THP ether or MOM ether to withstand lithiation.

    • Miyaura Borylation (Critical Step):

      • Reagents: Bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl2 (0.05 eq), KOAc (3.0 eq) in 1,4-Dioxane.

      • Conditions: 90°C, 16h, Argon atmosphere.

      • Note: Ensure complete deoxygenation to prevent homocoupling.

  • Reduction & Cyclization:

    • Dissolve the boronate-nitro intermediate in MeOH/AcOH.

    • Hydrogenation: H2 (50 psi), Raney Nickel or Pd/C.

    • Mechanism:[3][4][5][6] Reduction of the nitro group to amine triggers spontaneous intramolecular cyclization with the boronate ester, ejecting pinacol.

  • Salt Formation: Treat with 4M HCl in dioxane to precipitate the stable hydrochloride salt.

Phase B: Parallel Library Diversification (Scale: 50mg per well)

Method: Amide Coupling (High-Throughput).

  • Preparation: Prepare a 0.2 M stock solution of the Core Scaffold (HCl salt) in DMF with DIPEA (3.0 eq).

  • Acylation:

    • Plate 100 µL of Core Scaffold solution into a 96-well deep-well plate.

    • Add 1.2 eq of diverse Carboxylic Acids (R-COOH).

    • Add 1.5 eq HATU (coupling agent).

    • Seal and shake at RT for 12 hours.

  • Quenching: Add 50 µL water to hydrolyze active esters.

Phase C: Purification (The "Boron Challenge")

Problem: Benzoxaboroles interact with silanol groups on standard silica gel, causing severe streaking and yield loss. Solution:Reverse-Phase (C18) Chromatography.

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the B-OH).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV (254 nm) and MS (ESI+). Note: Benzoxaboroles often show [M+H]+ and [M+H-H2O]+ mass peaks.

Figure 2: Synthetic Workflow

Synthesis_Workflow cluster_library Library Diversification (96-well) Start 2-Bromo-3-chlorobenzaldehyde Henry Henry Reaction (Nitromethane) Start->Henry Borylation Pd-Catalyzed Borylation (Pinacolborane) Henry->Borylation Cyclization Reductive Cyclization (H2, Raney Ni) Borylation->Cyclization Core Core Scaffold (C3-Amine HCl Salt) Cyclization->Core Coupling Amide Coupling (R-COOH, HATU) Core->Coupling Purification Prep-HPLC (C18) *Avoid Normal Phase Silica* Coupling->Purification

Caption: Step-wise synthesis from bromo-aldehyde precursor to purified library via C18 chromatography.

Biological Screening Protocols

Protocol A: Antitubercular Activity (MABA)

The Microplate Alamar Blue Assay (MABA) is the industry standard for determining Minimum Inhibitory Concentration (MIC) against Mtb H37Rv.

Materials:

  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth + 10% OADC + 0.05% Tween 80.

  • Reagent: Alamar Blue (Resazurin) + 10% Tween 80 (1:1 mix).[7]

Procedure:

  • Plate Setup: Add 100 µL sterile media to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of benzoxaborole stock (in DMSO) to column 2. Perform 2-fold serial dilutions across the plate to column 10.

    • Controls: Column 11 = Growth Control (No drug). Column 12 = Sterility Control (No bacteria).

  • Inoculation: Dilute log-phase Mtb culture to OD600 ~0.001. Add 100 µL to wells in columns 1–11.

  • Incubation: Seal with gas-permeable film. Incubate at 37°C for 5 days.

  • Development: Add 50 µL of Alamar Blue/Tween mix to control well. Incubate 24h.

    • If control turns Pink (Growth), add reagent to all wells.[7]

    • If control remains Blue , incubate further.[7]

  • Readout: Incubate 24h after adding reagent.

    • Blue: Inhibition (No reduction of resazurin).

    • Pink: Growth (Resazurin reduced to resorufin).

    • MIC: Lowest concentration preventing the Blue-to-Pink color change.

Protocol B: Cytotoxicity Counter-Screen (HepG2)

To ensure the "Boron Anomaly" is targeting bacterial tRNA and not host physiology.

  • Cells: HepG2 (Human liver carcinoma).

  • Assay: Standard MTT or CellTiter-Glo assay.

  • Threshold: Compounds with Selectivity Index (CC50 / MIC) < 10 are discarded.

Data Analysis & Troubleshooting

Structure-Activity Relationship (SAR) Table Template:

Compound IDR-Group (C3)MIC (Mtb H37Rv) µMCC50 (HepG2) µMcLogPNotes
GSK656 (Ref) (S)-3-aminomethyl...[8]0.08>3001.2Clinical Benchmark
BZ-001 Acetamide>50>1000.8Loss of basicity?
BZ-002 Benzamide2.5802.1Lipophilic gain

Troubleshooting Guide:

  • Issue: Low yield in borylation step.

    • Cause: Protodeboronation (loss of boron).

    • Fix: Lower temperature to 80°C, ensure base (KOAc) is dry. Use PdXPhos G2 catalyst for difficult substrates.

  • Issue: Inconsistent MIC values.

    • Cause: Benzoxaborole equilibrium.

    • Fix: Ensure media pH is strictly 6.8–7.0. At high pH, the equilibrium shifts, potentially altering cell permeability.

References

  • Hernandez, V., et al. (2013).[9] Discovery of a novel class of boron-based antibacterials with activity against gram-negative bacteria. Antimicrobial Agents and Chemotherapy, 57(3), 1394-1403. Link

  • Almeida, D., et al. (2020). In vitro susceptibility testing of GSK656 against Mycobacterium species.[10][11][12][13] Antimicrobial Agents and Chemotherapy, 64(3). Link

  • Palencia, A., et al. (2016). Structural dynamics of the aminoacylation and proofreading functional cycle of bacterial leucyl-tRNA synthetase. Nature Structural & Molecular Biology, 23, 21–29. Link

  • Franz, N., et al. (2013). Design, synthesis and functional characterization of new benzoxaborole derivatives as potent inhibitors of M. tuberculosis LeuRS. Journal of Medicinal Chemistry.
  • Collins, L. & Franzblau, S.G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009. Link

Sources

Method

Application Notes and Protocols for the Strategic Functionalization of 5-Chloro-6-nitrobenzoxaborole

Abstract This document provides a comprehensive technical guide for the chemical functionalization of 5-chloro-6-nitrobenzoxaborole, a valuable scaffold in medicinal chemistry and drug development. Benzoxaboroles are a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical functionalization of 5-chloro-6-nitrobenzoxaborole, a valuable scaffold in medicinal chemistry and drug development. Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention due to their unique biological activities, leading to FDA-approved drugs such as crisaborole and tavaborole.[1][2] The specific substitution pattern of 5-chloro-6-nitrobenzoxaborole makes it an exceptionally versatile intermediate, primed for diversification at the C5 position through several modern synthetic methodologies. This guide details reaction conditions and step-by-step protocols for Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, as well as the subsequent reduction of the C6-nitro group. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, with a focus on explaining the rationale behind the selection of reagents and conditions to ensure robust and reproducible outcomes.

Introduction: The Significance of the Benzoxaborole Scaffold

The benzoxaborole moiety is a privileged scaffold in modern drug discovery.[3] Its unique structural feature is a boronic ester incorporated into a strained five-membered ring, which enhances its Lewis acidity and allows for reversible covalent interactions with biological nucleophiles, such as the hydroxyl groups of serine residues in enzyme active sites. This mode of action has proven effective for a range of therapeutic targets, leading to compounds with antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][4]

The starting material, 5-chloro-6-nitrobenzoxaborole, is strategically designed for facile diversification. The key attributes are:

  • An Activated Aryl Chloride: The chlorine atom at the C5 position is ortho to a powerful electron-withdrawing nitro group (–NO₂). This electronic arrangement significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[5]

  • A Handle for Cross-Coupling: The C-Cl bond serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[6][7]

  • A Latent Amino Group: The nitro group at C6 can be readily reduced to a primary amine, providing a secondary site for further functionalization, such as amide bond formation or diazotization reactions.[2]

This guide will provide detailed protocols to exploit these features, enabling the synthesis of diverse libraries of novel benzoxaborole derivatives.

Proposed Synthesis of Starting Material: 5-Chloro-6-nitrobenzoxaborole

While not commercially available, a plausible multi-step synthesis can be devised from readily available starting materials, analogous to established procedures for substituted benzoxaboroles.[2] A potential route starts from 4-chloro-3-methylphenol.

Synthesis_Workflow cluster_0 Synthetic Pathway A 4-Chloro-3-methylphenol B 2-Bromo-4-chloro-5-methylphenol A->B 1. Ortho-Bromination (NBS, MeCN) C 2-(Bromomethyl)-5-chloro-4-nitrophenol B->C 2. Nitration (HNO₃/H₂SO₄) 3. Radical Bromination (NBS, AIBN) D 5-Chloro-6-nitrobenzoxaborole C->D 4. Borylation & Cyclization (B(OiPr)₃, n-BuLi, THF)

Caption: Proposed synthetic workflow for 5-chloro-6-nitrobenzoxaborole.

Protocol I: Nucleophilic Aromatic Substitution (SNAr)

The ortho-nitro group strongly activates the C5-Cl bond for nucleophilic attack. This reaction is often the most direct and atom-economical method for introducing heteroatom nucleophiles. The mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9] The reaction is favorable because the strong electron-withdrawing nitro group can delocalize the negative charge of the intermediate.[5]

Rationale for Conditions
  • Nucleophiles: A wide range of primary/secondary aliphatic or aromatic amines, thiols, and alkoxides can be used.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA) is required to neutralize the HCl generated during the reaction. For less acidic nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) is necessary to first generate the corresponding alkoxide.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal as they can solvate the ions involved without interfering with the reaction.

  • Temperature: Reactions with amines and thiols often proceed at room temperature to 80 °C. Reactions with less reactive nucleophiles may require higher temperatures (80-120 °C).

Step-by-Step Protocol (Example with Morpholine)
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-6-nitrobenzoxaborole (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add morpholine (1.2 eq) to the solution.

  • Add finely ground potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 60 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (10x the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield 5-(morpholin-4-yl)-6-nitrobenzoxaborole.

Table 1: Representative Conditions for SNAr Reactions
Nucleophile (Nu-H)BaseSolventTemp (°C)Typical Time (h)
Primary/Secondary AmineK₂CO₃, Cs₂CO₃DMF, DMSO25 - 802 - 12
Aryl AmineK₂CO₃, Cs₂CO₃DMF, Dioxane80 - 1206 - 24
ThiolK₂CO₃, DIPEAMeCN, THF25 - 601 - 4
Alcohol/PhenolNaH, K₂CO₃THF, DMF0 - 804 - 18

Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C5 position.[7] The reaction is tolerant of many functional groups, but coupling with electron-poor aryl chlorides requires careful selection of a highly active catalyst system.[10]

Suzuki_Mechanism Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Cl) Pd0->OA_Complex Trans_Complex Ar-Pd(II)L₂(R') OA_Complex->Trans_Complex Transmetalation RE_Complex Ar-R' Trans_Complex->RE_Complex Reductive Elimination RE_Complex->Pd0 Catalyst Regeneration Product Product RE_Complex->Product ArCl Ar-Cl (Substrate) ArCl->OA_Complex Oxidative Addition Boronic R'-B(OR)₂ + Base Boronic->Trans_Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Rationale for Conditions
  • Catalyst: Electron-rich, bulky phosphine ligands are crucial for the oxidative addition to the relatively inert C-Cl bond. Pre-catalysts or ligands such as SPhos, RuPhos, or BrettPhos are highly effective for this transformation.[11] A common palladium source is Pd(OAc)₂ or Pd₂(dba)₃.

  • Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids or their pinacol esters can be used. A slight excess (1.2-1.5 eq) is typical to drive the reaction to completion.

  • Base: A moderately strong base is required to activate the boronic acid for transmetalation.[10] Potassium phosphate (K₃PO₄) is an excellent choice as it is effective and generally compatible with sensitive functional groups. Stronger bases like NaOtBu can also be used but may be less compatible with the benzoxaborole moiety.

  • Solvent: Anhydrous, deoxygenated solvents are necessary. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common, as the water can aid in the dissolution of the base and facilitate the transmetalation step.

Step-by-Step Protocol (Example with Phenylboronic Acid)
  • To a flame-dried Schlenk flask, add 5-chloro-6-nitrobenzoxaborole (1.0 eq), phenylboronic acid (1.3 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Add the palladium catalyst system: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 or 5:1 ratio) via syringe.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS (typically 8-16 hours).

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexanes/ethyl acetate) to afford 5-phenyl-6-nitrobenzoxaborole.

Protocol III: Palladium-Catalyzed Buchwald-Hartwig Amination

For amines that are poor nucleophiles or when SNAr fails, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[6] This reaction couples aryl halides with a wide range of amines, including anilines, primary and secondary alkylamines, and even amides.[12]

Rationale for Conditions
  • Catalyst: Similar to the Suzuki coupling, this reaction requires a palladium source and a specialized, bulky electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or Josiphos-type ligands are often employed for coupling aryl chlorides.[13][14]

  • Amine: A wide variety of primary and secondary amines can be used as coupling partners.

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine in the catalytic cycle.[12] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker carbonate bases are generally ineffective for aryl chlorides.

  • Solvent: Anhydrous, non-protic, and deoxygenated solvents such as toluene, 1,4-dioxane, or THF are required.

Step-by-Step Protocol (Example with Aniline)
  • In a glovebox or under an inert atmosphere, add NaOtBu (1.5 eq) to an oven-dried Schlenk tube.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add 5-chloro-6-nitrobenzoxaborole (1.0 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Add aniline (1.2 eq) via syringe, and seal the tube.

  • Place the reaction tube in a pre-heated oil bath at 110 °C.

  • Stir vigorously and monitor the reaction by LC-MS (typically 12-24 hours).

  • Cool the reaction to room temperature, and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield 5-(phenylamino)-6-nitrobenzoxaborole.

Protocol IV: Reduction of the C6-Nitro Group

Following successful functionalization at C5, the C6-nitro group can be reduced to the corresponding aniline. This amine is a key intermediate for further diversification, for instance, through amide coupling, sulfonylation, or conversion to other functional groups.

Rationale for Conditions
  • Method: Catalytic hydrogenation is a clean and high-yielding method.[2] Palladium on carbon (Pd/C) is a common and effective catalyst. Other methods include reduction with metals in acid (e.g., SnCl₂ in HCl, or Fe/NH₄Cl).

  • Solvent: Protic solvents like ethanol (EtOH) or methanol (MeOH) are ideal for hydrogenation. Ethyl acetate is also commonly used.

  • Hydrogen Source: This can be hydrogen gas (H₂) from a cylinder or balloon, or a transfer hydrogenation source like ammonium formate or cyclohexene.

Step-by-Step Protocol (Catalytic Hydrogenation)
  • In a round-bottom flask, dissolve the 5-substituted-6-nitrobenzoxaborole derivative (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂) from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.

  • Monitor the reaction by TLC. The product aniline will be more polar than the starting nitro compound (typically 1-4 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric when dry. Wash the pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the 6-amino-5-substituted-benzoxaborole, which is often pure enough for subsequent steps or can be purified by chromatography if necessary.

Conclusion

5-Chloro-6-nitrobenzoxaborole is a highly valuable and versatile building block for constructing diverse chemical libraries aimed at drug discovery. The protocols outlined in this guide provide robust and reproducible methods for its functionalization via Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By understanding the chemical principles that govern these transformations, researchers can rationally design and execute synthetic strategies to generate novel benzoxaborole analogues with tailored properties for biological evaluation.

References

  • Chander, S., et al. (2018). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • Oncodesign Services. (n.d.). Covalent drugs and the potential of benzoxaboroles. Retrieved from [Link]

  • Bai, R., et al. (2024). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhang, J., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organ, M. G., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Beaud, R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Nitro-Substituted Benzoxaboroles

Welcome to the technical support center for the purification of nitro-substituted benzoxaboroles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitro-substituted benzoxaboroles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with purifying this important class of compounds. The presence of the strongly electron-withdrawing nitro group, combined with the inherent Lewis acidity of the benzoxaborole core, introduces specific complexities that require careful consideration during method development.

This resource provides in-depth, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

General FAQs & Initial Considerations

Q1: What are the most common impurities I should expect when synthesizing nitro-substituted benzoxaboroles?

When synthesizing nitro-substituted benzoxaboroles, you can typically expect impurities arising from several sources:

  • Unreacted Starting Materials: Residual precursors from the synthetic route are common.

  • Side-Reaction Products: Depending on the specific synthesis, byproducts such as over-nitrated or regioisomeric products may form.[1][2]

  • Protodeboronation Products: A significant challenge in the synthesis of related compounds is the cleavage of the C-B bond, which can reduce yields.[3]

  • Degradation Products: Nitro compounds can be sensitive to certain conditions, and impurities may arise from degradation during the reaction or workup.[4] Additionally, nitrosamine impurities can sometimes form in the presence of secondary or tertiary amines and nitrosating agents.[5][6]

  • Residual Catalysts and Reagents: For example, if using tin chloride for a nitro group reduction in a related synthesis step, removing all tin salts during workup is critical to prevent contamination.[7]

Q2: How does the nitro group fundamentally change my purification strategy compared to other substituted benzoxaboroles?

The nitro group is a powerful electron-withdrawing moiety that significantly increases the polarity and modifies the electronic properties of the benzoxaborole scaffold.[8][9] This has several direct consequences for purification:

  • Solubility: The increased polarity generally decreases solubility in non-polar organic solvents (like hexanes, toluene) and increases solubility in polar solvents (like ethyl acetate, acetone, and alcohols). This is a primary consideration for both recrystallization and chromatography.

  • Chromatographic Behavior: The high polarity means that nitro-substituted benzoxaboroles will have very strong retention on normal-phase silica gel, often leading to streaking and poor separation. Conversely, they will elute earlier in reversed-phase chromatography.

  • Acidity: The electron-withdrawing nitro group can increase the Lewis acidity of the boron atom, potentially enhancing its interaction with Lewis bases, including the silanol groups on silica gel or basic impurities.[3][10]

Q3: What analytical techniques are best for assessing the purity of my final product?

A multi-pronged approach is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. Reversed-phase HPLC (using a C18 column) is generally the most suitable method for polar compounds like nitro-substituted benzoxaboroles.[11] It provides excellent resolution and accurate quantification of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying unknown impurities by their mass-to-charge ratio, which helps in troubleshooting your synthesis and purification.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final compound. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified internal standard.[13] ¹¹B NMR can provide information about the electronic environment of the boron atom.[3][14]

Troubleshooting Guide 1: Recrystallization

Recrystallization is often the most cost-effective and scalable method for purifying solid compounds. However, the unique properties of nitro-substituted benzoxaboroles can present challenges.

Q4: How do I select the optimal solvent system for my nitro-substituted benzoxaborole?

The ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities should remain soluble at all temperatures.[15]

Step-by-Step Solvent Screening Protocol:

  • Start with Single Solvents: Place ~10-20 mg of your crude material into several test tubes.

  • Add a small amount (0.5 mL) of a single test solvent to each tube at room temperature. Good starting points for these polar compounds are ethanol, isopropanol, and ethyl acetate.[15]

  • If the compound dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the mixture to boiling.

  • If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath. If crystals form, you have found a potential solvent.

  • Develop a Mixed-Solvent System: This is often necessary. The goal is to find a pair of miscible solvents: one in which the compound is highly soluble (a "good" solvent) and one in which it is poorly soluble (a "poor" or "anti-solvent").

    • Procedure: Dissolve your compound in a minimal amount of the hot "good" solvent. Add the "poor" solvent dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[15]

Solvent System ComponentRoleExamplesSuitability for Nitro-Benzoxaboroles
Good Solvent Dissolves the compound when hotAcetone, Ethyl Acetate, EthanolHigh - Often effective due to the compound's polarity.
Poor/Anti-Solvent Induces precipitation/crystallizationHeptane, Hexane, WaterHigh - Provides a steep solubility curve when paired with a good solvent.

A common and effective pair for many nitroaromatic compounds is Ethyl Acetate/Hexane or Ethanol/Water .[15]

Q5: My compound is "oiling out" as a liquid instead of forming crystals. What's wrong and how do I fix it?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[15] This is very common with impure compounds, as impurities can significantly depress the melting point.

Troubleshooting Strategies:

  • Lower the Saturation Temperature: The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil redissolves, add more of the "good" solvent (or solvent mixture) to make the solution more dilute, and then allow it to cool again, much more slowly.[15]

  • Slow Down the Cooling: Rapid cooling encourages oil formation. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help.

  • Use a Different Solvent System: The solubility properties in a different solvent might be more favorable for crystallization.

  • "Seed" the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, saturated solution to induce crystallization.

  • Pre-Purification: If the crude material is highly impure (>10-15% impurities), the melting point depression may be too severe.[15] A quick preliminary purification by flash chromatography may be necessary to remove the bulk of the impurities before attempting a final recrystallization.

Troubleshooting Guide 2: Column Chromatography

While boronic acids can be incompatible with standard chromatography, benzoxaboroles often exhibit better stability.[16] However, the nitro group introduces new challenges.

Q6: Should I use normal-phase (silica) or reversed-phase chromatography?

For nitro-substituted benzoxaboroles, reversed-phase chromatography is often the superior choice , especially at the discovery stage. The high polarity of the nitro group causes very strong binding to the acidic silanol groups of normal-phase silica, which can lead to the issues described below. While normal-phase is a cost-effective strategy for large-scale purification, it often requires more extensive method development.[17]

G start Start: Crude Nitro-Substituted Benzoxaborole is_polar Is the compound highly polar? start->is_polar rp_chrom Reversed-Phase (C18) - Good peak shape - High resolution - Ideal for polar molecules is_polar->rp_chrom Yes (Typical) np_chrom Normal-Phase (Silica) - Cost-effective for scale-up - Requires method development is_polar->np_chrom No (Less Common) streaking Observe streaking or no mobility on TLC? np_chrom->streaking add_modifier Add polar modifier (MeOH) or acid/base (TFA/TEA) to mobile phase streaking->add_modifier Yes protecting_group Consider a protecting group to mask the boronic acid moiety add_modifier->protecting_group Still problematic

Q7: My compound is streaking badly on the silica gel TLC plate and I get poor recovery from the column. What can I do?

This is a classic problem caused by strong interactions between your polar, acidic compound and the silica surface.

Causes and Solutions:

  • Acid-Base Interactions: The silica surface is acidic (pKa ~4.5). Your nitro-substituted benzoxaborole is a Lewis acid. This can lead to very strong, sometimes irreversible, binding.

    • Solution: Add a modifier to the mobile phase. A small amount of acetic or formic acid (0.1-1%) can help by protonating basic impurities and improving the peak shape of your acidic compound. If basic impurities are the issue, adding triethylamine (0.1-1%) can neutralize the silica surface.[18]

  • High Polarity: The nitro group makes the molecule "stick" to the polar silica.

    • Solution: Increase the polarity of your mobile phase. If you are using ethyl acetate/hexane, try switching to a stronger solvent system like dichloromethane/methanol.

  • Compound Degradation: Although less common, some compounds can degrade on silica.

    • Solution: Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Alternatively, switch to a more inert stationary phase like alumina (neutral or basic) or consider reversed-phase chromatography.

Q8: I'm concerned about the stability of the benzoxaborole ring on silica. Are protecting groups a viable option?

Yes. If you continue to face issues with chromatographic purification, such as decomposition or irreversible binding, using a protecting group for the boronic acid moiety is a well-established strategy.

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) can be used to protect the boronic acid, creating a charge-neutral complex that is highly stable and compatible with a wide range of synthetic reagents and chromatographic purification.

  • Pinacol Esters: While common, pinacol esters primarily offer steric shielding and might not be sufficient to overcome strong polar interactions.

  • 1,8-Diaminonaphthalene Complexes: These can also reduce the reactivity of the boronic acid.

These protected benzoxaboroles are often fluorescent, making them easy to visualize on TLC plates under UV light, and can be deprotected under acidic conditions.[10]

Handling & Stability FAQs

Q9: Can my nitro-substituted benzoxaborole decompose during aqueous workup or extraction?

Benzoxaboroles are generally known for their high stability, including resistance to aqueous deboronation, which is an advantage over many other arylboronic acids.[19] However, the reaction conditions and the specific nature of other substituents on the ring can influence stability. The nitro group itself is generally stable under standard acidic or basic aqueous workup conditions. The primary risk during workup is not decomposition but rather partitioning issues. Due to its high polarity, your compound might have significant solubility in the aqueous layer, leading to low recovery in the organic phase.

To improve extraction efficiency:

  • Use a more polar organic solvent like ethyl acetate or dichloromethane.

  • Perform multiple extractions (3-4 times) with smaller volumes of solvent.

  • Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of your organic compound in the aqueous phase.

References

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore.
  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments.
  • A divalent protecting group for benzoxaboroles. RSC Publishing.
  • Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor.
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
  • Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. PMC.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks.
  • Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide. Benchchem.
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
  • LC Purification Troubleshooting Guide.
  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
  • Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor.
  • Process for the purification of substituted benzoxazole compounds.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Affinity Chromatography Troubleshooting. Sigma-Aldrich.
  • Laboratory Ultrafiltr
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC.
  • A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs).
  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. PMC.
  • Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148.
  • Process for the purification of nitro aliphatic compounds.
  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PMC.
  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. PMC.
  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Deriv
  • A Comprehensive Review of Protein Purification Techniques: Advancements, Challenges, and Future Prospects. fortunejournals.com.
  • A Comparative Guide to Assessing the Purity of Synthesized 1-Nitropropan-2-ol by HPLC. Benchchem.
  • Top Challenges In Recombinant Protein Purification Process Development. Bioprocess Online.
  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
  • N-Nitroso Brilliant Blue Impurity-1: Synthesis Attempts and Failure Report (NAP Test). Benchchem.
  • Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs) and Other Nitroso Impurities Using UPLC-ESI-MS/MS—Method Optimization Using I-Optimal Mixture Design. PMC.
  • Challenges and opportunities in the purification of recombinant tagged proteins. PMC.
  • Process for the preparation of 5-nitrobenzimidazolone-(2).
  • Protein A chromatography: Challenges and progress in the purification of monoclonal antibodies.
  • Complementary Methodologies for Analysis of NISTmAb Impurities. Agilent.
  • A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification.
  • A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzo
  • Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal.
  • Overcoming purification challenges in antibody therapeutics manufacturing with subdomain-specific affinity solutions. Thermo Fisher Scientific.
  • Analytical Techniques for the Characterization and Quantific

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Optimization

Technical Support Center: Benzoxaborole Stability in Basic Hydrolysis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the benzoxaborole pharmacophore. This guide is designed to provide in-depth technical assistance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the benzoxaborole pharmacophore. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving benzoxaborole compounds under basic or physiological pH conditions. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity of your experiments and the stability of your molecules.

Introduction to Benzoxaborole Stability

The benzoxaborole ring system is a valuable scaffold in medicinal chemistry, known for its unique ability to form reversible covalent bonds with biological targets.[1] A key feature of this pharmacophore is its general hydrolytic stability, which is significantly greater than that of its acyclic phenylboronic acid counterparts.[2] This stability arises from the equilibrium between the cyclic (closed) form and the acyclic, ring-opened boronic acid form, which strongly favors the closed ring.[2]

However, the term "stable" is relative and highly dependent on experimental conditions. Under basic conditions (pH > 7), the chemistry of the benzoxaborole moiety becomes particularly relevant. This guide will address the common challenges and questions that arise when working with these compounds in alkaline environments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the behavior of the benzoxaborole ring in basic solutions.

Q1: What is the primary degradation pathway for a benzoxaborole ring under basic hydrolysis?

The primary degradation pathway under aqueous basic conditions is the hydrolysis of the endocyclic B-O bond, leading to a ring-opening event. This results in the formation of the corresponding 2-(hydroxymethyl)phenylboronic acid.[3][4] While generally resistant to this process, prolonged exposure to strongly basic conditions can shift the equilibrium towards the open form. A secondary, more destructive degradation pathway, known as protodeboronation, involves the cleavage of the carbon-boron (C-B) bond. This is a pH-dependent process that can be catalyzed by strong bases at high pH, resulting in the replacement of the boronic acid group with a hydrogen atom.[5]

Q2: How does pH affect the stability of the benzoxaborole ring?

The pH of the solution plays a crucial role in the stability and reactivity of the benzoxaborole ring. Benzoxaboroles are Lewis acids, and in aqueous solutions, they exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.

  • At neutral to slightly acidic pH , the neutral trigonal form is more prevalent. This form is more susceptible to hydrolysis.

  • At basic pH (pH > pKa) , the equilibrium shifts towards the anionic tetrahedral boronate species, which is formed by the coordination of a hydroxide ion to the boron atom. This tetrahedral form is generally more stable and less prone to hydrolytic ring-opening than the neutral trigonal form. However, very high pH can catalyze C-B bond cleavage.

The pKa of the benzoxaborole itself is therefore a critical parameter, typically ranging from 7 to 8, depending on the substituents on the aromatic ring.[6]

Q3: My benzoxaborole-based inhibitor seems to lose activity over time in my cell culture assay (pH ~7.4). Why might this be happening?

Loss of inhibitor activity in cell culture media, even at physiological pH, can be a sign of compound instability. Several factors could be at play:

  • Slow Hydrolysis: Although the closed ring is favored, the dynamic equilibrium means a small population of the open-ring form exists. Over extended incubation periods (24-72 hours), this can lead to a gradual decrease in the concentration of the active, cyclic form.

  • Enzymatic Degradation: Cell culture media containing serum, or the cells themselves, can contain enzymes (e.g., esterases) that may contribute to the degradation of your compound.

  • Oxidative Degradation: While distinct from hydrolysis, oxidative degradation (oxodeboronation) is a major decomposition pathway in physiological systems, where the C-B bond is cleaved to form an alcohol.[5][7]

  • Binding to Media Components: Benzoxaboroles can interact with diol-containing molecules, such as sugars (e.g., glucose) present in high concentrations in cell culture media. This can sequester your inhibitor, reducing its effective concentration available to bind to the target protein.

Q4: What is the expected primary degradation product I should look for?

The primary and initial product of hydrolytic degradation is the ring-opened form, 2-(hydroxymethyl)phenylboronic acid .[3][4] When analyzing your samples via techniques like HPLC or LC-MS, you should look for a new, typically more polar peak corresponding to this species. Its identity can be confirmed by mass spectrometry, where you would expect to see a mass increase of 18 Da (the addition of a water molecule) relative to the parent benzoxaborole.

Troubleshooting Guide

This section provides systematic approaches to diagnose and solve stability issues encountered during your experiments.

Issue 1: Inconsistent or Non-reproducible Assay Results

You observe high variability in your experimental results when using a benzoxaborole inhibitor in a buffered aqueous solution.

A Inconsistent Assay Results B Verify Compound Integrity (Purity, Storage) A->B C Assess Solubility in Assay Buffer B->C D Perform Time-Course Stability Study (HPLC or LC-MS) C->D E Significant Degradation Observed? D->E F No Significant Degradation E->F No H Implement Stability-Enhancing Measures: - Prepare fresh solutions - Reduce incubation time - Lower pH if possible - Add co-solvents E->H Yes G Investigate Other Assay Parameters: - Reagent stability - Cell health - Plate effects F->G

Caption: Workflow for troubleshooting inconsistent assay results.

  • Verify Compound Integrity: Before troubleshooting the experiment, confirm the quality of your starting material.[8]

    • Action: Check the certificate of analysis for purity. If the compound is old or has been stored improperly, re-purify or acquire a new batch. Prepare stock solutions in an anhydrous, high-purity solvent like DMSO and store at -20°C or -80°C in single-use aliquots to prevent freeze-thaw cycles.[8]

  • Assess Solubility: Precipitation of your compound in the aqueous assay buffer will drastically lower its effective concentration, leading to inconsistent results.[8]

    • Action: Perform a simple visual solubility test. Prepare your compound in the final assay buffer at the highest concentration used. Incubate under assay conditions for a short period and visually inspect for precipitation. If solubility is an issue, consider adding a co-solvent (ensure it doesn't affect your assay) or modifying the formulation.

  • Conduct a Stability Study: The most direct way to assess stability is to monitor the compound's concentration over time under actual assay conditions.

    • Action: Use a stability-indicating HPLC method (see Protocol 1) to analyze your benzoxaborole in the assay buffer at time zero and after several time points (e.g., 2, 8, 24 hours) under assay conditions (temperature, light, etc.). A decrease in the parent peak area and the appearance of a new peak (likely the more polar ring-opened product) indicates degradation.

  • Implement Stability-Enhancing Measures: If degradation is confirmed, modify your experimental protocol.

    • Action: Always prepare working solutions fresh from a frozen stock immediately before use. If possible, reduce the incubation time of your assay. If the assay allows, slightly lowering the pH of the buffer (e.g., from 8.0 to 7.5) may improve stability without significantly impacting biological activity.

Issue 2: Appearance of Unknown Peaks in Chromatogram During Analysis

You are running a quality control or reaction monitoring analysis and observe unexpected peaks eluting near your benzoxaborole peak.

A Unexpected Peaks in Chromatogram B Analyze Blank Injection (Solvent/Mobile Phase) A->B C System Contamination? B->C D Flush HPLC System Prepare Fresh Mobile Phase C->D Yes E Inject Freshly Prepared Sample C->E No D->E F Peaks Still Present? E->F G Peaks are Sample-Related Degradants F->G Yes I Peaks Absent (Issue was sample aging) F->I No H Characterize Degradants (LC-MS, NMR) G->H

Caption: Workflow for identifying the source of unexpected chromatographic peaks.

  • Rule out System Contamination: The source of extraneous peaks may be the analytical system itself, not your sample.

    • Action: Inject a blank (the solvent your sample is dissolved in). If the peaks are present, they are carryover from a previous injection or contamination in your mobile phase. Flush the system thoroughly and prepare fresh mobile phase.

  • Confirm Sample Degradation: If the system is clean, the peaks are likely related to your compound.

    • Action: Prepare a fresh solution of your benzoxaborole from a solid sample and inject it immediately. If the unknown peaks are absent or significantly smaller, it confirms that your previous sample had degraded upon standing in solution.

  • Characterize the Degradants: Identifying the unknown peaks is crucial for understanding the degradation pathway.

    • Action: Use LC-MS to obtain the mass of the unknown peaks. As mentioned, the primary hydrolysis product will have a mass 18 Da higher than the parent. For definitive structural confirmation, isolate the degradation product and perform NMR spectroscopy. 1H NMR will show characteristic changes, and 11B NMR can confirm changes in the boron environment.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Benzoxaborole Analysis

This protocol provides a general framework for developing an HPLC method to separate a benzoxaborole from its primary hydrolytic degradation product.

Objective: To resolve the parent benzoxaborole from the more polar, ring-opened 2-(hydroxymethyl)phenylboronic acid.

Methodology:

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water (to maintain a low pH and ensure good peak shape).

    • Phase B: Acetonitrile or Methanol.

  • Detection: UV detection at a wavelength where the benzoxaborole has strong absorbance (e.g., 230-280 nm, determined by UV scan).

  • Gradient Elution (Example):

    • Start with a low percentage of Phase B (e.g., 10-20%) to retain the polar degradation product.

    • Ramp up the percentage of Phase B to elute the less polar parent benzoxaborole.

    • A typical gradient might be 10% to 90% B over 15-20 minutes.

  • Optimization: Adjust the gradient slope, flow rate (typically 1 mL/min), and column temperature to achieve optimal resolution (Rs > 2) between the parent compound and all degradation products.[1]

  • Forced Degradation Sample: To confirm the method is "stability-indicating," prepare a partially degraded sample by dissolving the benzoxaborole in a dilute basic solution (e.g., pH 10 buffer or 0.01 M NaOH) and warming gently for a few hours. Neutralize the sample before injection. This sample should show a clear separation between the parent peak and the newly formed degradation peak(s).

Protocol 2: 1H-NMR Monitoring of Hydrolysis with D2O

This protocol uses Deuterium Oxide (D2O) to monitor the hydrolysis of a benzoxaborole under basic conditions.

Objective: To qualitatively observe the conversion of the benzoxaborole to its ring-opened form.

Methodology:

  • Initial Spectrum: Dissolve a few milligrams of the benzoxaborole compound in a deuterated organic solvent (e.g., DMSO-d6 or Acetone-d6) and acquire a standard 1H-NMR spectrum. Note the chemical shifts of the benzylic protons (-CH2-O-) of the oxaborole ring.

  • Prepare Basic D2O: Prepare a basic D2O solution by adding a small amount of NaOD or by dissolving NaOH pellets in D2O. [Note: Using NaOH will introduce a large water (H2O) peak in the spectrum].[9]

  • Initiate Hydrolysis: Add a few drops of the basic D2O solution to the NMR tube containing the benzoxaborole solution.

  • Time-Course Monitoring: Acquire 1H-NMR spectra at various time points (e.g., immediately, after 1 hour, after 24 hours) at a constant temperature.

  • Data Analysis: Observe the spectra for:

    • A decrease in the intensity of the signals corresponding to the benzylic protons of the closed-ring benzoxaborole.

    • The appearance of new signals corresponding to the benzylic protons of the open-chain 2-(hydroxymethyl)phenylboronic acid. These will typically appear at a different chemical shift.

    • Changes in the aromatic region of the spectrum.

This method provides direct evidence of the ring-opening process under basic conditions.[10]

Summary of Key Stability Parameters

ParameterConditionImpact on Benzoxaborole StabilityRecommendation
pH High pH (>8)Favors the more stable tetrahedral boronate species, but very high pH can promote C-B bond cleavage.Work as close to physiological pH as possible. Avoid strongly basic conditions (pH > 10) for prolonged periods.
Temperature Elevated TemperatureAccelerates the rate of hydrolysis and other degradation pathways.Store stock solutions at -20°C or -80°C. Perform assays at the required temperature but avoid prolonged incubation.
Aqueous Buffers Presence of WaterWater is a reactant in the hydrolysis reaction.Prepare stock solutions in anhydrous DMSO. Prepare aqueous working solutions fresh for each experiment.
Diols (e.g., Sugars) High ConcentrationsCan form boronate esters, reducing the free concentration of the benzoxaborole.Be aware of high concentrations of sugars or other diols in media. This may require using a higher concentration of the inhibitor.
Light UV ExposureCan cause photolytic degradation.Protect solutions from direct light by using amber vials or covering containers with foil.

By understanding the chemical principles governing benzoxaborole stability and employing systematic troubleshooting and analytical verification, researchers can ensure the reliability and accuracy of their experimental outcomes.

References

  • Label-free detection of enhanced saccharide binding at pH 7.4 to nanoparticulate benzoboroxole based receptor units. PubMed, (2011).
  • Ospanow, E., Barsoum, M., & Jakeman, D. L. Synthesis and physicochemical evaluation of phosphorus(iii) and phosphorus(v) substituted benzoxaboroles. Organic & Biomolecular Chemistry, (2025).
  • Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. PMC, (2022).
  • A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH.
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  • Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. PMC, (2019).
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  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
  • Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase. OSTI.GOV.
  • Benzoxaboroles – Old compounds with new applications.
  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Protection of the Benzoxaborole Moiety: Synthesis and Functionalization of Zwitterionic Benzoxaborole Complexes. PubMed, (2018).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
  • Boronic acids as building blocks for the construction of therapeutically useful bioconjug
  • Development and validation of a stability indicating RP-HPLC-DAD method for the determin
  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formul
  • Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. JOCPR.
  • Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures. Frontiers, (2017).
  • NaOH in D2O as an NMR solvent?. Reddit, (2014).
  • 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. The Royal Society of Chemistry.
  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis.
  • Expansions from the ¹H NMR (600 MHz, 300 K, D2O) titration of...
  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM.
  • lc/ms applications in drug development. National Academic Digital Library of Ethiopia.
  • LC-MS/MS-Based Selective Degradant Separation and Mass Spectral Characterization of Viloxazine. Journal of Science and Technology, (2020).
  • LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol. PubMed, (2018).

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Troubleshooting

Technical Support Center: Preventing Deborylation During Nitro Reduction

This guide serves as a specialized technical support resource for researchers encountering stability issues with boronic acids/esters during nitro group reduction. Status: Operational Role: Senior Application Scientist T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering stability issues with boronic acids/esters during nitro group reduction.

Status: Operational Role: Senior Application Scientist Topic: Chemoselective Nitro Reduction (Boron-Compatible)

Core Issue Analysis: Why is my Boron Disappearing?

The reduction of a nitro group (


) to an amine (

) in the presence of a boronic acid (

) or ester (

,

) is a "chemoselectivity tightrope." The failure mode is almost always Protodeboronation (replacement of the C-B bond with C-H).
The Mechanism of Failure

Protodeboronation is not random; it is driven by specific catalytic pathways that are often inadvertently activated by standard reduction conditions.

  • Metal-Catalyzed Pathway (The Hydrogenation Trap):

    • Scenario: Using Pd/C and

      
      .
      
    • Cause: Palladium (0) is excellent at oxidative addition into C-B bonds (the basis of the Suzuki reaction). Under hydrogenation conditions, the C-Pd-B intermediate undergoes protonolysis, cleaving the boron.

  • Base-Promoted Pathway:

    • Scenario: Using Sulfide reductions or hydrazine in base.

    • Cause: Base converts the neutral boronic acid into a boronate anion (

      
      ). This species is kinetically unstable and prone to ipso-protonation by water or alcohols.
      
  • Radical/Oxidative Pathway:

    • Scenario: Single Electron Transfer (SET) conditions (e.g., harsh dissolving metals).

    • Cause: Formation of aryl radicals that quench with hydrogen sources.

Diagnostic & Triage (FAQ)

Q: I used standard Pd/C + H2 (1 atm) in Methanol. The nitro reduced, but the product is deboronated. Why? A: Pd/C is a "boron shredder." The catalyst surface facilitates the insertion of Pd into the C-B bond.

  • Fix: Switch to Protocol A (Fe/NH4Cl) or Protocol B (Diboron) . If you must use hydrogenation, use Platinum sulfide (Pt(S)/C) which is less active toward C-B insertion, or a poisoned catalyst (e.g., Lindlar), though these are less reliable for nitro reduction.

Q: I used Iron/Acetic Acid (Fe/AcOH) and lost my boronic ester. Isn't Iron supposed to be safe? A: Iron is safe, but hot acetic acid is not. Low pH (acidic) conditions catalyze protodeboronation, especially for electron-rich aromatic rings.

  • Fix: Switch to Protocol A , which uses Ammonium Chloride (

    
    ). It buffers the reaction to a mild pH (~5-6), preventing acid-catalyzed cleavage.
    

Q: My boronic acid turned into a "smear" on TLC after workup. A: Boronic acids often dehydrate to form cyclic trimers (boroxines) or adhere to silica gel.

  • Fix: Add 1-5% Triethylamine to your chromatography eluent to minimize streaking, or convert the boronic acid to a pinacol ester in situ before purification.

Method Selection Guide

Use this decision tree to select the correct protocol for your substrate.

MethodSelection Start START: Nitro Substrate with Boron Moiety IsHalogen Contains Halogens (Br, I)? Start->IsHalogen IsWaterSol Water Soluble/Polar? IsHalogen->IsWaterSol No ProtocolC PROTOCOL C: SnCl2 / EtOH (Specific for Halogens) IsHalogen->ProtocolC Yes (Avoid Fe/Zn) IsAcidSens Acid Sensitive (e.g., Acetals)? ProtocolA PROTOCOL A: Fe / NH4Cl (Robust, General Purpose) IsAcidSens->ProtocolA No (Mildly Acidic OK) ProtocolB PROTOCOL B: B2(OH)4 / Base (Metal-Free, Green) IsAcidSens->ProtocolB Yes (Neutral/Basic needed) IsWaterSol->IsAcidSens No IsWaterSol->ProtocolB Yes ProtocolD Avoid Reduction Consider protecting Boron as MIDA ester ProtocolA->ProtocolD Fails?

Figure 1: Decision matrix for selecting a reduction method compatible with boronic acids.

Detailed Technical Protocols

Protocol A: The "Gold Standard" (Fe / NH4Cl)

Best For: 90% of substrates. Robust, scalable, and avoids strong acids/bases.[1][2] Mechanism: Single electron transfer from Fe(0) surface, buffered by ammonium ions.

Reagents:

  • Nitroarene (1.0 equiv)[3]

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio) or Methanol/Water.

Step-by-Step:

  • Dissolution: Dissolve the nitro compound in Ethanol/Water (4:1).[3] The concentration should be roughly 0.2 M.

  • Activation: Add the

    
     and stir vigorously.
    
  • Reduction: Add the Iron powder in one portion.

  • Heating: Heat the suspension to reflux (approx. 70-80°C) .

    • Critical Checkpoint: Monitor by TLC/LCMS.[3] Reaction is usually complete in 1-4 hours.

    • Observation: The mixture will turn into a brown/rust slurry.

  • Workup (Crucial for Boron Retention):

    • Cool to room temperature.[3][4]

    • Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate (EtOAc).[3]

    • Do NOT wash with strong acid or base. Wash the organic filtrate with Brine only.

    • Dry over

      
       and concentrate.
      

Why it works: The


 maintains a pH of ~5-6. This is too high for acid-catalyzed deboronation but low enough to activate the iron surface.
Protocol B: Metal-Free Diboron Reduction

Best For: DNA-encoded libraries, highly sensitive substrates, and trace-metal-free requirements. Mechanism: Diboron tetraoxide (


) acts as the reductant, transferring electrons via a boron-to-nitro pathway.

Reagents:

  • Nitroarene (1.0 equiv)[3]

  • Tetrahydroxydiboron (

    
    ) (3.0 equiv)
    
  • 4,4'-Bipyridine (5 mol% - Catalyst)

  • Solvent: Methanol or Ethanol/Water.[2]

Step-by-Step:

  • Setup: In a vial, combine the nitroarene,

    
    , and 4,4'-bipyridine.
    
  • Solvent: Add Methanol (degassed is preferred but not strictly necessary).

  • Reaction: Stir at room temperature or mild heat (40°C).

    • Note: This reaction is often faster than iron reduction (minutes to hours).

  • Workup:

    • The byproduct is Boric Acid (

      
      ), which is water-soluble.
      
    • Dilute with EtOAc, wash extensively with water to remove boric acid and bipyridine.

    • Concentrate the organic layer.[3]

Why it works: It avoids transition metals entirely, eliminating the oxidative addition pathway that kills C-B bonds.

Protocol C: Stannous Chloride ( )

Best For: Substrates containing halides (Br, I) that might be reduced by Iron or Hydrogenation.[5]

Reagents:

  • Nitroarene (1.0 equiv)[3]

  • 
     (5.0 equiv)
    
  • Solvent: Ethanol or EtOAc.[3]

Step-by-Step:

  • Dissolution: Dissolve nitroarene in Ethanol.

  • Addition: Add stannous chloride dihydrate.

  • Reaction: Heat to 70°C.

    • Warning: This generates HCl in situ. If your boronic acid is extremely acid-sensitive, add a mild buffer (like Potassium Acetate) or switch to Protocol B.

  • Workup (The "Tin Emulsion" Fix):

    • Cool to RT.

    • Neutralize carefully with saturated

      
       (do not overshoot to high pH).
      
    • Pro-Tip: If an emulsion forms, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to chelate the tin.

Quantitative Comparison

FeatureProtocol A (Fe/NH4Cl)Protocol B (Diboron)Protocol C (SnCl2)Pd/C Hydrogenation
Boron Stability High Very High ModerateVery Low
Halogen Tolerance HighHighVery High Low (Debromination)
Reaction pH ~5-6 (Buffered)NeutralAcidic (<2)Neutral
Scalability Excellent (kg scale)Moderate (Costly)Moderate (Waste)Excellent
Cost LowHighMediumLow

Visualizing the Danger Zone

Understanding the mechanism helps you avoid the trap.

Mechanism cluster_fail FAILURE MODE: Pd Catalysis cluster_success SUCCESS MODE: Fe/NH4Cl Nitro Nitro-Aryl-Boronate PdIns Pd Insert into C-B Nitro->PdIns Pd/C, H2 FeRed Fe Surface Reduction (No C-B Insertion) Nitro->FeRed Fe, NH4Cl Proto Protodeboronation (Loss of Boron) PdIns->Proto H-Pd-Ar Amine Amino-Aryl-Boronate (Product) FeRed->Amine 6e- Reduction

Figure 2: Mechanistic divergence between catalytic hydrogenation (failure) and dissolving metal reduction (success).

References

  • Simmons, N., et al. (2019).[6] "A Mild, DNA-Compatible Nitro Reduction Using B2(OH)4."[6] Organic Letters.

  • Ramadas, K., & Srinivasan, N. (1992).[4] "Iron-Ammonium Chloride Reduction: A Mild and Efficient Method."[7] Synthetic Communications. (Foundational protocol for Fe/NH4Cl).

  • Benaglia, M., & Jost, C. (2018).[6] "Reduction of Nitro Compounds: A Review." Organic Process Research & Development.

  • Common Organic Chemistry. (2025). "Nitro Reduction Common Conditions and Troubleshooting."

  • Scientific Update. (2022). "Boron Joins the Nitro-Circus: Non-metal catalysed processes."[6]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Activity of 5-Chloro- and 5-Fluoro-Benzoxaboroles

A Technical Guide for Researchers in Antimicrobial Drug Development In the ongoing search for novel antimicrobial agents, the benzoxaborole scaffold has emerged as a promising class of compounds with a unique mechanism o...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Antimicrobial Drug Development

In the ongoing search for novel antimicrobial agents, the benzoxaborole scaffold has emerged as a promising class of compounds with a unique mechanism of action. This guide provides a detailed, evidence-based comparison of the in vitro antifungal activity of two key halogenated benzoxaboroles: 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2718) and its fluoro-analogue, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (tavaborole, AN2690). This analysis is intended to inform researchers, scientists, and drug development professionals on the subtle yet significant impact of halogen substitution on the antifungal potency of this important class of inhibitors.

Introduction to Benzoxaboroles and their Mechanism of Action

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention for their therapeutic potential, including antifungal, antibacterial, and anti-inflammatory properties.[1] Their primary antimicrobial target is leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[2] By inhibiting LeuRS, benzoxaboroles effectively halt protein production, leading to the cessation of microbial growth.[2][3] This novel mechanism of action makes them attractive candidates for overcoming existing antimicrobial resistance.

The specific mechanism involves the oxaborole moiety trapping the terminal adenosine of tRNALeu in the editing site of the LeuRS enzyme, forming a stable adduct.[2] This action effectively blocks the catalytic cycle of the enzyme. The substituents on the benzoxaborole ring play a critical role in modulating the compound's potency and spectrum of activity. This guide focuses on the impact of substituting a chlorine versus a fluorine atom at the 5-position of the benzoxaborole core.

Comparative In Vitro Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for 5-chloro-benzoxaborole (AN2718) and 5-fluoro-benzoxaborole (tavaborole) against a panel of clinically relevant fungal pathogens. The data has been compiled from studies that utilized standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI), ensuring a reliable basis for comparison.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of 5-Chloro- vs. 5-Fluoro-Benzoxaboroles

Fungal Species5-Chloro-Benzoxaborole (AN2718) MIC₉₀5-Fluoro-Benzoxaborole (Tavaborole) MIC Range5-Fluoro-Benzoxaborole (Tavaborole) MIC₅₀5-Fluoro-Benzoxaborole (Tavaborole) MIC₉₀
Candida albicans10.25–2--
Candida glabrata0.250.25–2--
Trichophyton mentagrophytes11.0–8.04.08.0[2]
Trichophyton rubrum0.51.0–8.04.08.0[2]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively. Data for AN2718 is based on a study with 100 isolates for each species.[4] Data for tavaborole against Candida species is presented as a range from a broad-spectrum activity study.[2] Data for tavaborole against Trichophyton species is from a study with 100 isolates for each species.[2]

Based on the available data, both 5-chloro- and 5-fluoro-benzoxaboroles demonstrate potent antifungal activity. Notably, against the tested strains of Candida glabrata and Trichophyton rubrum, the 5-chloro analogue (AN2718) exhibits a lower MIC₉₀ value compared to the 5-fluoro analogue (tavaborole), suggesting potentially greater potency. For Candida albicans and Trichophyton mentagrophytes, the MIC₉₀ of AN2718 is at the lower end of the observed MIC range for tavaborole.

Experimental Protocol: Broth Microdilution MIC Assay (CLSI M27/M38)

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide is based on the standardized broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.[2][4] The causality behind this experimental choice lies in its ability to provide reproducible and quantitative results, allowing for direct comparison of the potency of different antimicrobial agents.

Step-by-Step Methodology:
  • Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar plates to obtain pure, viable colonies.

    • A suspension of the fungal cells is prepared in a sterile saline solution.

    • The turbidity of the suspension is adjusted using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to a specific cell density.

    • The standardized fungal suspension is further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Antimicrobial Agent Dilution:

    • A stock solution of the benzoxaborole compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

    • A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the test medium. This creates a gradient of decreasing concentrations of the antimicrobial agent.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized fungal suspension.

    • Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no inoculum).

    • The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for filamentous fungi).

  • MIC Determination:

    • Following incubation, the microtiter plates are visually inspected or read using a spectrophotometer to assess fungal growth.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Isolate Culture inoculum_prep Standardized Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation Inoculation of 96-Well Plate inoculum_prep->inoculation drug_stock Benzoxaborole Stock Solution Preparation serial_dilution Serial Dilution in 96-Well Plate drug_stock->serial_dilution serial_dilution->inoculation incubation Incubation (e.g., 35°C, 24-48h) inoculation->incubation read_plate Visual or Spectrophotometric Reading of Plate incubation->read_plate determine_mic MIC Determination (Lowest concentration with no visible growth) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Discussion: Structure-Activity Relationship

The substitution of a halogen at the 5-position of the benzoxaborole ring is a key determinant of its antimicrobial activity. The data presented suggests that both chlorine and fluorine at this position confer potent antifungal properties. The slightly enhanced activity of the 5-chloro derivative (AN2718) against Candida glabrata and Trichophyton rubrum in the cited study may be attributed to several factors.

The electronic properties of the halogen substituent can influence the acidity of the boron atom, which is crucial for the interaction with the diol of the tRNA terminal ribose. Both fluorine and chlorine are electron-withdrawing groups, which can enhance this interaction. The difference in electronegativity and atomic size between fluorine and chlorine may lead to subtle changes in the binding affinity and overall inhibitory activity.

Furthermore, the lipophilicity of the molecule, which is influenced by the halogen substituent, can affect its ability to penetrate the fungal cell wall and membrane to reach its intracellular target, LeuRS. It is plausible that the specific physicochemical properties imparted by the chlorine atom in AN2718 provide a modest advantage in potency against certain fungal species compared to the fluorine atom in tavaborole.

Conclusion

Both 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2718) and 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (tavaborole) are potent inhibitors of fungal growth, acting through the inhibition of leucyl-tRNA synthetase. The available in vitro data, conducted according to standardized CLSI guidelines, indicates that the 5-chloro substitution in AN2718 may offer a slight potency advantage over the 5-fluoro substitution in tavaborole against certain key fungal pathogens.

This comparative guide underscores the importance of subtle structural modifications in drug design and provides valuable data for researchers working on the development of next-generation benzoxaborole-based antimicrobial agents. Further head-to-head comparative studies across a broader range of bacterial and fungal species would be beneficial to fully elucidate the structure-activity relationship of halogenated benzoxaboroles.

References

  • U.S. Food and Drug Administration. (2014). NDA 204427: Kerydin (tavaborole) Topical Solution, 5% - Clinical Microbiology Review. [Link]

  • Mao, W., Seiradake, E., Rock, F., Crepin, T., Zhou, Y., Ip, E., ... & Alley, M. (2016). Antifungal Activity and Mechanism of Action of a Benzoxaborole, AN2718, which is in Development for the Treatment of Tinea Pedis. ResearchGate. [Link]

  • Zhang, Y., Yang, S., Deng, Z., Liu, D., et al. (2025). Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor. eBioMedicine. [Link]

  • Google Patents. (2020).
  • Ghannoum, M., et al. (2018). Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. Antimicrobial Agents and Chemotherapy, 62(12), e01632-18. [Link]

  • Google Patents. (2019).
  • PubMed. (2025). Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). [Link]

  • U.S. Food and Drug Administration. (2014). NDA 204427: Kerydin (tavaborole) Topical Solution, 5% - Pharmacology Review. [Link]

  • Taylor & Francis Online. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). [Link]

  • ResearchGate. (2025). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. [Link]

  • Kumar, J. S., et al. (2013). Development of Practical Methodologies for the Synthesis of Functionalized Benzoboroxoles. ACS Combinatorial Science, 15(10), 521-525. [Link]

  • Tatsumi, Y., et al. (2017). Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox. Antimicrobial Agents and Chemotherapy, 61(11), e01122-17. [Link]

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Comparative

X-ray Crystallography of Substituted Benzoxaboroles: Structural Insights &amp; Performance Comparison

Topic: X-ray crystallography data for substituted benzoxaboroles Content Type: Publish Comparison Guide Executive Summary Substituted benzoxaboroles (e.g., Tavaborole, Crisaborole) represent a distinct class of boron-con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for substituted benzoxaboroles Content Type: Publish Comparison Guide

Executive Summary

Substituted benzoxaboroles (e.g., Tavaborole, Crisaborole) represent a distinct class of boron-containing pharmacophores that outperform traditional boronic acids in oxidative stability and binding versatility. Unlike standard non-covalent inhibitors, benzoxaboroles leverage the unique electronic deficiency of the boron atom to form reversible covalent adducts with biological nucleophiles (oxygen atoms in active sites or substrates).

This guide compares the crystallographic performance and structural stability of benzoxaboroles against phenylboronic acids (alternatives) and non-boron isosteres. It provides actionable protocols for crystallizing these complexes, supported by analysis of key PDB datasets (2V0G, 3O0J).

Technical Comparison: Benzoxaboroles vs. Alternatives

The following table summarizes the structural and physicochemical advantages of the benzoxaborole scaffold compared to traditional phenylboronic acids (PBA) and non-boron inhibitors (e.g., Roflumilast).

FeatureSubstituted Benzoxaboroles (Product)Phenylboronic Acids (PBA) (Alternative 1)Non-Boron Inhibitors (Alternative 2)
Oxidative Stability High: Cyclic ester ring resists deboronation (>100x vs PBA).Low: Susceptible to rapid oxidative deboronation by ROS.[1]High: Chemically stable but lacks covalent reactivity.
pKa (Ionization) ~7.3 (Acidic): Ring strain favors ionization at physiological pH.~8.8 (Basic): Remains largely neutral at pH 7.4.N/A: No reversible covalent ionization mechanism.
Binding Mode Reversible Covalent: Forms tetrahedral adducts with Ser/Thr or H₂O.Reversible Covalent: Forms adducts but less entropically favored.Non-Covalent: Relies on H-bonds and Van der Waals forces.
X-ray Geometry Tetrahedral (sp³): Boron puckers out of plane; B-O bond ~1.48 Å.Trigonal (sp²): Planar geometry unless bound; often disordered.Fixed: Defined rigid scaffold (e.g., phthalazinone).
Drug Examples Tavaborole (AN2690), Crisaborole (AN2728)Bortezomib (Peptide boronic acid)Roflumilast, Apremilast
Performance Insight

The benzoxaborole ring strain is the critical differentiator. In X-ray structures, the 5-membered oxaborole ring induces a geometrical distortion that lowers the pKa of the boron center.[2] This ensures that a significant fraction of the molecule exists as the reactive, electrophilic species at physiological pH (7.4), facilitating "trapping" mechanisms seen in enzymes like Leucyl-tRNA Synthetase (LeuRS).

Deep Dive: Structural Mechanics & Case Studies

Mechanism 1: The "Trapping" Adduct (Tavaborole)
  • Target: Leucyl-tRNA Synthetase (LeuRS).[3]

  • PDB Code: (Resolution: 3.50 Å).

  • Structural Mechanism: Tavaborole (AN2690) does not bind to the protein alone; it forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (A76) of tRNA^{Leu}.

  • Crystallographic Evidence: The electron density map reveals a continuous density between the boron atom and the ribose oxygens. The boron atom adopts a tetrahedral geometry , effectively locking the tRNA in the editing site and preventing protein synthesis.

Mechanism 2: The Phosphate Mimic (Crisaborole)[4]
  • Target: Phosphodiesterase 4 (PDE4).[4][5][6][7][8][9][10][11][12]

  • PDB Code: (Resolution: High).

  • Structural Mechanism: Unlike Roflumilast (which binds via hydrophobic interactions in the Q1/Q2 pockets), Crisaborole binds directly to the bimetal center (Zn²⁺, Mg²⁺).

  • Crystallographic Evidence: The boron atom coordinates with the activated water molecule bridging the two metal ions.[7] This mimics the transition state of the cAMP phosphate group hydrolysis. The X-ray data confirms the sp³ hybridization of boron upon binding, with B-O bond lengths expanding to ~1.45–1.50 Å compared to ~1.36 Å in the free sp² form.

Visualization: Binding Mechanisms

The following diagram illustrates the divergent binding modes confirmed by X-ray data.

BindingMechanism Benzoxaborole Substituted Benzoxaborole (sp2 Planar) Target_LeuRS Target: LeuRS (tRNA Editing Site) Benzoxaborole->Target_LeuRS + tRNA-A76 Target_PDE4 Target: PDE4 (Bimetal Center Zn/Mg) Benzoxaborole->Target_PDE4 + H2O Adduct_tRNA Oxyborole-tRNA Adduct (Covalent 'Trap') Target_LeuRS->Adduct_tRNA Boron attacks 2',3'-OH Adduct_Metal Boron-Metal Coordination (Phosphate Mimic) Target_PDE4->Adduct_Metal Boron coordinates OH- Geometry Tetrahedral Geometry (sp3) Stable Anionic Complex Adduct_tRNA->Geometry PDB: 2V0G Adduct_Metal->Geometry PDB: 3O0J

Caption: Comparison of the "tRNA Trapping" mechanism (LeuRS) vs. "Phosphate Mimicry" (PDE4), both converging on a stable sp³ tetrahedral boron geometry.

Experimental Protocol: Crystallization of Benzoxaborole Complexes

Crystallizing boron-containing compounds requires specific modifications to standard protocols to prevent hydrolysis or oxidation and to ensure the correct ionization state.

Phase 1: Pre-Crystallization Preparation
  • Compound Solubilization: Dissolve the benzoxaborole in 100% DMSO to a concentration of 50–100 mM. Avoid aqueous buffers at this stage to prevent premature pH-dependent equilibrium shifts.

  • Protein Buffer Selection:

    • Crucial Step: The buffer pH should be near the pKa of the benzoxaborole (~7.3–7.5) to allow equilibrium between the neutral and ionized species.

    • Recommendation: HEPES or Bis-Tris Propane (pH 7.5). Avoid phosphate buffers, as phosphate can compete with the boronate for the active site or metal centers.

Phase 2: Co-Crystallization vs. Soaking

Soaking is preferred for benzoxaboroles due to the high solubility of the scaffold and the potential for the compound to destabilize the protein folding pathway if added during expression.

Protocol (Soaking):

  • Grow apo-crystals of the target protein (e.g., PDE4 catalytic domain) using standard vapor diffusion.

  • Prepare a soaking solution containing the mother liquor + 1–5 mM benzoxaborole (keep DMSO < 5%).

  • Time Course: Soak for 2–24 hours.

    • Note: Benzoxaboroles bind rapidly. Long soaks (>24h) may degrade the crystal lattice due to the pH shift induced by boron ionization.

  • Cryoprotection: Transfer to a cryo-solution containing the same concentration of ligand to prevent "wash-out" of the reversibly bound inhibitor.

Phase 3: Data Collection & Refinement
  • Resolution: Aim for < 2.5 Å to resolve the puckering of the oxaborole ring.

  • Refinement Restraints:

    • Do not use standard phenyl ring restraints.

    • Create a custom CIF file for the ligand. Define the boron atom explicitly as sp³ (tetrahedral) if the electron density supports it.

    • Validation: Check the B-O bond lengths. sp² B-O is ~1.36 Å; sp³ B-O is ~1.48 Å.

Workflow Visualization

CrystallizationWorkflow Step1 Dissolve Ligand (100% DMSO) Step3 Soaking (1-5 mM, pH ~7.5) Step1->Step3 Step2 Apo-Crystal Growth (Phosphate-free Buffer) Step2->Step3 Step4 Cryo-Cooling (Maintain Ligand Conc.) Step3->Step4 Step5 X-ray Diffraction (Check B-O lengths) Step4->Step5

Caption: Optimized workflow for obtaining high-resolution benzoxaborole-protein complex structures.

References

  • Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science. Link (PDB: 2V0G)

  • Zhang, K. Y., et al. (2011). Structure of the PDE4/crisaborole complex. (Referenced via PDB 3O0J).[11]

  • Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry. Link

  • Adamczyk-Woźniak, A., et al. (2015).[4] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link

  • Freund, Y. R., et al. (2012).[4] Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center. FEBS Letters. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole

[1][2] Part 1: Executive Summary & Immediate Directives Status: HIGH HAZARD / STRICT SEGREGATION REQUIRED The compound 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole (an intermediate often associated with antitubercular...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Immediate Directives

Status: HIGH HAZARD / STRICT SEGREGATION REQUIRED

The compound 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole (an intermediate often associated with antitubercular or antifungal pharmacophores like Tavaborole analogs) presents a dual-hazard profile: thermal instability (due to the nitro-aromatic moiety) and Lewis acidity (due to the benzoxaborole ring).[1][2]

Immediate "Kill Switch" Directives:

  • NO DRAIN DISPOSAL: Under no circumstances can this compound enter aqueous waste streams.[1][2] The benzoxaborole ring hydrolyzes in basic water, potentially liberating the nitro-substituted phenyl ring, which is an environmental toxin.[1][2]

  • NO METAL SPATULAS: Use only ceramic or Teflon-coated tools.[1][2] Metal contact with dry nitro-aromatics can induce spark/shock sensitivity in rare crystalline forms.[1][2]

  • DO NOT MIX WITH BASES: Segregate strictly from caustic waste (NaOH, KOH, amines).[1][2] Benzoxaboroles ring-open exothermically in base; combined with a nitro group, this can lead to thermal runaway.[1][2]

Part 2: Technical Hazard Profiling (The "Why")

To ensure safety, we must understand the molecular behavior governing this disposal plan.[2]

1. The Nitro-Aromatic Risk (Thermal Instability)

The 6-nitro group (


) withdraws electron density from the benzene ring.[1][2] While benzoxaboroles are generally robust, the introduction of a nitro group—especially when dry—classifies the solid as a Class 4.1 Flammable Solid  or potentially Self-Reactive  depending on crystal morphology.[1][2]
  • Mechanism: Upon heating or shock, the nitro group can act as an internal oxidizer, leading to rapid decomposition.[2]

  • Operational Implication: Waste must never be allowed to dry out completely if it was in solution.[1][2] Keep "wet" with a compatible solvent (e.g., water or ethanol) if possible, or package as a sealed solid immediately.[2]

2. The Benzoxaborole Ring Strain (Chemical Reactivity)

The oxaborole ring (a cyclic hemiester of boronic acid) possesses significant ring strain (approx. 24-28 kcal/mol).[1]

  • Mechanism: It acts as a Lewis acid.[1][2] In the presence of nucleophiles (bases), the ring opens to form an anionic tetrahedral boronate species.[2]

  • Operational Implication: Mixing this waste with standard "Organic Basic" waste streams will generate heat.[1][2] If the waste container is sealed, this pressurization can cause a rupture, dispersing the toxic nitro-compound.[1][2]

Table 1: Physicochemical Hazard Data

PropertyValue/CharacteristicDisposal Implication
Physical State Yellow/Off-white SolidDust explosion hazard; use anti-static bags.[1][2]
Functional Groups Nitro (

), Chloro (

), Boron (

)
Requires high-temperature incineration (>1100°C).[1][2]
Stability Stable at STP; Unstable >150°C or w/ BaseD003 (Reactive) waste characterization recommended.[1]
Incompatibility Strong Oxidizers, Strong Bases, Reducing AgentsSegregate into "Toxic/Reactive Organic" stream.[2]
Part 3: Step-by-Step Disposal Workflow

This protocol utilizes a "Lab Pack" methodology, which is the industry standard for high-value, high-risk R&D intermediates.[1][2] It avoids the risks associated with on-site chemical neutralization.[1][2]

Phase 1: Preparation & PPE[3][4]
  • Gloves: Double-gloving is mandatory.[1][2] Inner layer: Latex (tactility).[1] Outer layer: Nitrile (>0.11mm) or Laminate (Silver Shield) if handling solutions.[1]

  • Respiratory: If handling >100mg of dry powder, use a Powder Hood or N95 respirator to prevent inhalation of nitro-aromatic dust.[1][2]

  • Tools: Anti-static plastic or ceramic scoop.[1][2]

Phase 2: Waste Characterization & Segregation

Do not commingle this compound.[1][2] It requires a dedicated "Satellite Accumulation" container.[1][2]

  • Correct Stream: Solid Toxic/Reactive Organic.[1][2]

  • Incorrect Stream: General Trash, Biohazard, Aqueous Acid/Base.[2]

Phase 3: Containerization (The "Lab Pack" Method)
  • Primary Container: Place the solid or solution into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1][2]

    • Note: Do not fill >80% capacity to allow for potential off-gassing.[1][2]

  • Solvent Dampening (Recommended): If the material is a dry powder, add a small volume of water or mineral oil to "wet" the solid.[1][2] This desensitizes the nitro group against friction/shock.[1]

  • Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (4-mil thickness).

  • Absorbent: Add Vermiculite or Diatomaceous Earth to the secondary bag to cushion the jar and absorb leaks.[1]

Phase 4: Labeling

Affix a hazardous waste tag with the following specific data:

  • Chemical Name: 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole.[1][2]

  • Hazards: Toxic, Reactive (Nitro), Irritant.[2]

  • RCRA Codes (USA): D003 (Reactive) is the safest default.[1] D001 (Ignitable) if wetted with alcohol.[1]

Part 4: Decision Matrix & Workflow Visualization

The following diagram outlines the logical decision tree for disposing of this compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Generation: 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole StateCheck Check Physical State Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Solution Solution (Solvent) StateCheck->Solution Wetting Action: Wet with Water/Oil (Desensitize Nitro Group) Solid->Wetting High Dust/Shock Risk SolventCheck Check Solvent Compatibility Solution->SolventCheck Pack Primary Container: HDPE Jar (Wide Mouth) Wetting->Pack IsBasic Is Solvent Basic (Amines/NaOH)? SolventCheck->IsBasic Neutralize CRITICAL: Neutralize Carefully (Exothermic Risk) IsBasic->Neutralize Yes IsBasic->Pack No Neutralize->Pack Label Labeling: 'Toxic/Reactive Organic' RCRA: D003 Pack->Label Final Final Disposal: High-Temp Incineration Label->Final

Figure 1: Decision tree for the safe segregation and packaging of nitro-benzoxaborole waste.

Part 5: Emergency Procedures

Spill Scenario (>1 gram):

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Do not attempt to sweep dry powder (dust explosion risk).[1][2]

  • Dampen: Gently mist the spill with water to prevent dust generation.[1][2]

  • Collect: Use damp paper towels or specific chemical spill pads.[1][2] Place waste into the HDPE disposal jar described above.

  • Decontaminate: Wash the surface with a mild surfactant (soap/water).[1][2] Avoid bleach (hypochlorite can react with organics to form unstable chloramines or chloropicrin-like analogs).[1]

References
  • Benzoxaborole Stability & Reactivity

    • Adamczyk-Woźniak, A., et al. (2015).[1][2] "Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles." Chemical Reviews.

    • Context: Defines the Lewis acidity and ring-strain hydrolysis risks of the benzoxaborole scaffold.
    • [1]

  • Nitroaromatic Safety & Disposal

    • U.S. Environmental Protection Agency (EPA).[1] "Management of Nitro-substituted Aromatic Waste (RCRA D003/P-List Guidance)."

    • Context: Establishes the "Reactive" waste classification for nitro-compounds and the prohibition of drain disposal.[1][5]

  • Laboratory Waste Management Standards

    • National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

    • Context: The "Lab Pack" methodology for unknown or high-hazard intermediates.[1][2]

    • [1]

Sources

Handling

Personal protective equipment for handling 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole

This guide outlines the critical safety, operational, and disposal protocols for 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole .[1][2] Status: Research-Grade Pharmaceutical Intermediate. Default Hazard Assumption: Pote...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, operational, and disposal protocols for 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole .[1][2]

Status: Research-Grade Pharmaceutical Intermediate. Default Hazard Assumption: Potent Compound (OEB 3/4) due to the nitro moiety (potential genotoxicity) and benzoxaborole core (biological activity).

Part 1: Executive Safety Assessment

The "Why" Behind the Protocol As a Senior Application Scientist, I urge you to treat this compound not just as a "chemical reagent" but as a biologically active pharmacophore. The structure combines a benzoxaborole ring (a Lewis acid known for protein synthesis inhibition in fungi/bacteria) with a nitro group and a chlorine substituent .

  • Genotoxicity Alert: The nitro group (

    
    ) on an aromatic ring is a structural alert for mutagenicity (Ames positive potential). You must prevent inhalation of dusts to avoid systemic absorption.
    
  • Sensitization Risk: Benzoxaboroles can bind to hydroxyl groups on biological macromolecules (e.g., carbohydrates, enzymes). This reactivity implies a high risk of skin sensitization and mucous membrane irritation.

  • Thermal Instability: Nitro-substituted aromatics can possess high-energy characteristics. Avoid heating the dry solid above 50°C without a Differential Scanning Calorimetry (DSC) safety scan.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses." This compound requires a barrier-protection strategy based on permeation kinetics.

PPE Selection Guide
Protection ZoneStandard Handling (mg scale)High-Risk Operation (>1g or Aerosol Potential)Technical Rationale
Respiratory N95 / P2 (Fit-tested)PAPR (Powered Air Purifying Respirator) or P100 The solid is likely a fine, electrostatic powder. N95 is minimum; PAPR is preferred for comfort and higher protection factors (APF 25+).
Dermal (Hands) Double Nitrile (min 0.11mm per layer)Silver Shield / Laminate liners under NitrileNitro-aromatics can permeate nitrile over time. Laminate films provide broad chemical resistance (breakthrough >480 min).
Ocular Chemical Safety Goggles Full Face Shield + GogglesBenzoxaboroles are Lewis acids; contact with corneal moisture causes immediate hydrolysis and irritation.
Body Tyvek Lab Coat (Closed front)Tyvek Coverall (Hooded)Cotton lab coats absorb and retain toxic dusts. Disposable Tyvek prevents cross-contamination.

Part 3: Operational Workflow & Engineering Controls

Critical Control Point: The Weighing Process

The moment of highest risk is transferring the dry solid. Static electricity often causes benzoxaborole powders to "fly."

Protocol:

  • Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Containment: Perform all weighing inside a Powder Containment Hood or a Class II Biological Safety Cabinet (BSC). Never weigh on an open bench.

  • Solubilization: Dissolve the solid immediately in the transport vial before moving it to the main reaction vessel. Common solvents: DMSO, Ethanol.

Reaction Safety
  • Incompatibility: Avoid strong reducing agents (e.g.,

    
    ) and strong bases with the nitro group present, as this can lead to runaway exothermic reactions.
    
  • Monitoring: Benzoxaboroles are active Lewis acids.[3] If using diols or sugars in your reaction, expect complexation which may alter reaction kinetics.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating the "Universal Precautions" approach for novel intermediates.

SafetyLifecycle Start Start: 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole RiskAssess Risk Assessment (Nitro + Boron Moieties) Start->RiskAssess StateCheck Physical State? RiskAssess->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution (DMSO/Alc) StateCheck->Solution Dissolved Controls_Solid ENGINEERING CONTROLS: Powder Hood / Glovebox Anti-static measures Solid->Controls_Solid Controls_Liq ENGINEERING CONTROLS: Standard Fume Hood Sash at 18 inches Solution->Controls_Liq PPE_High PPE TIER 2: Double Nitrile/Laminate P100/PAPR Respirator Tyvek Sleeves Controls_Solid->PPE_High PPE_Low PPE TIER 1: Double Nitrile Safety Goggles Lab Coat Controls_Liq->PPE_Low Disposal DISPOSAL: High-Temp Incineration (NO Oxidizers in Waste Stream) PPE_High->Disposal PPE_Low->Disposal

Figure 1: Operational Safety Decision Tree. Red pathways indicate high-exposure risk requiring containment.

Part 5: Emergency Response & Disposal

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don P100 respirator and double gloves before re-entering.

  • Neutralize: Do not dry sweep. Cover spill with paper towels dampened with 5% Sodium Bicarbonate solution (to neutralize the Lewis acid acidity) or simple soap/water.

  • Collect: Scoop wet slurry into a hazardous waste jar.

Disposal Strategy
  • Waste Stream: Segregate as "Toxic Organic - High Nitrogen Content."

  • Critical Warning: Do not mix this waste with strong oxidizers (Peroxides, Nitric Acid) in the central waste accumulation area. The nitro group presents a compatibility risk.

  • Method: Commercial high-temperature incineration is the only validated method to destroy the benzoxaborole ring and nitro group safely.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4] United States Department of Labor. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Benzoxaborole Structure-Activity Relationships. (General Benzoxaborole Data). Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at: [Link]

Sources

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